2,3-Dichloro-4-nitrobenzodifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-5-3(7(10)11)1-2-4(6(5)9)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYZVONZTBQKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Proposed Synthesis Route for 2,3-Dichloro-4-nitrobenzodifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-nitrobenzodifluoride is a specialized organic compound with potential applications in pharmaceutical and agrochemical research due to its unique combination of functional groups. The presence of chlorine, fluorine, and a nitro group on the benzene ring suggests its utility as a versatile intermediate for the synthesis of more complex molecules. This technical guide outlines a proposed synthesis route for this compound, based on established chemical principles and analogous reactions reported in the literature, as no direct synthesis protocol for this specific molecule is readily available in published scientific literature. The proposed pathway involves the nitration of a commercially available starting material, 2,3-Dichlorobenzotrifluoride.
Proposed Synthesis Pathway
The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 2,3-Dichlorobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. Considering the positions of the substituents, the nitration is expected to occur at the 4-position of the benzene ring.
The reaction involves treating 2,3-Dichlorobenzotrifluoride with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Reaction Scheme:
Experimental Protocols
The following is a detailed experimental protocol for the proposed nitration of 2,3-Dichlorobenzotrifluoride. This protocol is adapted from established methods for the nitration of similar deactivated aromatic compounds.
Materials and Equipment:
-
2,3-Dichlorobenzotrifluoride
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 2,3-Dichlorobenzotrifluoride. The reaction is exothermic, so the addition rate should be controlled to maintain the reaction temperature between 20-30 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will precipitate the crude product.
-
Isolation and Purification:
-
Filter the precipitated solid and wash it with cold water until the washings are neutral to litmus paper.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product, this compound.
-
Quantitative Data
The following table summarizes the quantitative data for the proposed synthesis of this compound, based on a laboratory-scale reaction.
| Parameter | Value |
| Reactants | |
| 2,3-Dichlorobenzotrifluoride | 1.0 molar equivalent |
| Concentrated Nitric Acid (98%) | 1.2 - 1.5 molar equivalents |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 molar equivalents |
| Reaction Conditions | |
| Temperature | 20-30 °C |
| Reaction Time | 2-4 hours |
| Expected Outcome | |
| Theoretical Yield | Based on the limiting reactant |
| Expected Purity (after recrystallization) | >98% |
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the proposed synthesis.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthesis route for this compound via the nitration of 2,3-Dichlorobenzotrifluoride. The detailed experimental protocol, quantitative data, and visual diagrams offer a solid foundation for researchers to undertake the synthesis of this potentially valuable compound. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood. The final product should be thoroughly characterized to confirm its identity and purity.
Physicochemical properties of 2,3-Dichloro-4-nitrobenzodifluoride
An In-depth Technical Guide to 2,3-Dichloro-4-fluoronitrobenzene
Introduction
2,3-Dichloro-4-fluoronitrobenzene is a halogenated and nitrated aromatic compound. Its structure, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Physicochemical Properties
The physicochemical properties of 2,3-Dichloro-4-fluoronitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| CAS Number | 36556-51-1 | [1] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | 265.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 114.5 ± 25.9 °C | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
| Refractive Index | 1.572 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.42 | [2] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Safety and Handling
2,3-Dichloro-4-fluoronitrobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Classifications:
-
Acute Toxicity, Oral: Toxic if swallowed.[1]
-
Acute Toxicity, Dermal: Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation: Toxic if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Use in a chemical fume hood to avoid inhalation of dust or vapors.
Experimental Protocols
While specific experimental protocols for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene are not detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. The synthesis would likely involve the nitration of a dichlorofluorobenzene precursor.
A plausible synthetic pathway is the nitration of 2,3-dichlorofluorobenzene.
Caption: General workflow for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene.
Potential Applications and Signaling Pathways
Halogenated nitroaromatic compounds are important precursors in the synthesis of various biologically active molecules. The chlorine and fluorine atoms on the benzene ring can be selectively replaced by other functional groups through nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals.
While there is no specific information on signaling pathways directly involving 2,3-Dichloro-4-fluoronitrobenzene, its derivatives could potentially interact with various biological targets. For instance, similar structures are known to be intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The general logical relationship for its potential use in drug discovery is outlined below.
Caption: Logical workflow for the utility of 2,3-Dichloro-4-fluoronitrobenzene in drug discovery.
Conclusion
2,3-Dichloro-4-fluoronitrobenzene is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its physicochemical properties and reactivity make it a versatile building block in organic chemistry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its applications could unveil new synthetic routes and novel bioactive molecules.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dichloro-4-nitrobenzodifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical electron ionization (EI) mass spectrometry fragmentation of 2,3-dichloro-4-nitrobenzodifluoride. The information presented is based on established fragmentation patterns of nitroaromatic and halogenated compounds, offering a predictive framework for the analysis of this molecule.
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic neutral losses, primarily involving the nitro group and the halogen substituents. The initial event is the ionization of the parent molecule to form the molecular ion (M+•). Subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral species.
The primary fragmentation pathways anticipated for this compound include the loss of the nitro group as either a nitro radical (•NO₂) or a nitric oxide radical (•NO). The loss of a chlorine atom is also a probable initial fragmentation step. Further fragmentation of the primary daughter ions can occur through the sequential loss of other substituents or small neutral molecules.
Quantitative Fragmentation Data
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion or subsequent fragments. The nominal molecular weight of this compound is 229 u (using ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The table will use the m/z based on the most abundant isotopes. It is important to note that the presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2).
| m/z (Nominal) | Proposed Fragment Ion | Description of Neutral Loss |
| 229 | [C₆H₂Cl₂F₂NO₂]⁺• | Molecular Ion (M⁺•) |
| 199 | [C₆H₂Cl₂F₂O]⁺• | Loss of •NO |
| 194 | [C₆H₂ClF₂NO₂]⁺ | Loss of •Cl |
| 183 | [C₆H₂Cl₂F₂]⁺• | Loss of •NO₂ |
| 164 | [C₆H₂Cl₂F]⁺ | From m/z 183, loss of •F |
| 148 | [C₆H₂ClF₂]⁺ | From m/z 183, loss of •Cl |
| 129 | [C₆H₂ClF]⁺• | From m/z 148, loss of •F |
| 113 | [C₆H₂F₂]⁺• | From m/z 148, loss of •Cl |
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines a general procedure for the analysis of a solid, volatile aromatic compound like this compound using a standard electron ionization mass spectrometer.
3.1. Sample Preparation
-
Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Accurately weigh approximately 1-2 mg of the solid sample.
-
Dissolve the sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into a clean sample vial suitable for the mass spectrometer's direct insertion probe or autosampler.
-
If using a direct insertion probe, carefully apply a small amount of the solution to the tip of the probe and allow the solvent to evaporate completely.
3.2. Instrument Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (or as optimized for the compound's volatility and thermal stability)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Scan Range: m/z 40-300 (to encompass the molecular ion and expected fragments)
-
Scan Rate: 1-2 scans/second
-
Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr)
3.3. Data Acquisition
-
Introduce the sample into the ion source via the direct insertion probe or GC inlet.
-
If using a direct insertion probe, gradually heat the probe to volatilize the sample.
-
Begin data acquisition and monitor the total ion chromatogram (TIC).
-
Acquire mass spectra across the peak corresponding to the analyte.
-
Average the spectra across the chromatographic or evaporation peak to obtain a representative mass spectrum.
3.4. Data Analysis
-
Identify the molecular ion peak (M+•), considering the isotopic pattern for two chlorine atoms.
-
Identify the major fragment ions and propose their structures based on the observed neutral losses.
-
Compare the obtained spectrum with library spectra of similar compounds if available.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed hierarchical fragmentation of this compound.
Caption: Proposed EI fragmentation of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dichloro-4-nitrobenzodifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,3-Dichloro-4-nitrobenzodifluoride. Due to the absence of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous molecular structures to predict the characteristic vibrational frequencies. It also outlines a comprehensive experimental protocol for acquiring an IR spectrum for this and similar solid aromatic compounds.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium to Weak |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| Aromatic C-F | Stretching | 1250 - 1000 | Strong |
| Aromatic C-Cl | Stretching | 800 - 600 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[1][2][3] For aromatic nitro compounds, these bands are generally observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3] The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5][6] The carbon-carbon stretching vibrations within the aromatic ring typically give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4] The C-Cl stretching vibrations in aromatic compounds are generally found in the 800-600 cm⁻¹ range.[7]
Experimental Protocol: Obtaining the IR Spectrum of a Solid Aromatic Compound
The following protocol details the methodology for obtaining a high-quality infrared spectrum of a solid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
1. Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically with a zinc selenide (ZnSe) or diamond crystal, is correctly installed.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth to remove any residues.
2. Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Sample Preparation and Application:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
4. Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The instrument will automatically ratio the single-beam spectrum of the sample against the previously collected background spectrum to generate the absorbance or transmittance spectrum.
-
As with the background, the sample spectrum should be an average of multiple scans to ensure good data quality.
5. Data Processing and Analysis:
-
The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.
-
Compare the obtained spectrum with the predicted values and known spectral databases for interpretation.
6. Cleaning:
-
After the measurement, release the pressure arm, and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with an appropriate solvent to prepare for the next measurement.
Visualizations
The following diagrams illustrate key aspects of the infrared spectroscopic analysis of this compound.
Caption: Functional groups and their IR regions.
Caption: Experimental workflow for ATR-FTIR.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide on the Crystal Structure of Dichloronitrobenzene Isomers as Surrogates for 2,3-Dichloro-4-nitrobenzodifluoride
Disclaimer: No crystallographic data was found for "2,3-Dichloro-4-nitrobenzodifluoride." The chemical name is non-standard, and the compound may be novel or has not been synthesized and characterized. This guide will focus on the well-characterized isomers of dichloronitrobenzene, which serve as suitable analogs for understanding the structural and chemical properties of halogenated nitroaromatic compounds. The primary focus will be on 3,4-Dichloronitrobenzene, for which a complete crystal structure has been published.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and synthesis of halogenated nitroaromatics.
Introduction
Halogenated nitroaromatic compounds are an important class of organic molecules that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their chemical reactivity and biological activity are significantly influenced by the nature and position of the halogen and nitro substituents on the benzene ring. Understanding the precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, is crucial for rational drug design, polymorphism screening, and optimizing synthetic routes.
This whitepaper provides a detailed overview of the crystal structure and synthesis of dichloronitrobenzene isomers, with a primary focus on 3,4-Dichloronitrobenzene.
Physicochemical and Crystallographic Data
The physicochemical and crystallographic data for three isomers of dichloronitrobenzene are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Dichloronitrobenzene Isomers
| Property | 2,3-Dichloronitrobenzene | 3,4-Dichloronitrobenzene | 2,5-Dichloronitrobenzene |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol [1][2] | 192.0 g/mol [3] | 192.00 g/mol [4] |
| Appearance | Light yellow crystals[2] | Colorless to yellow crystals | Yellow flakes[5] |
| Melting Point | 61 °C[1] | 39-41 °C[6] | 56 °C |
| Boiling Point | 257 °C[1] | 255-256 °C | 267 °C |
| Solubility in Water | 74.1 mg/L[1] | Insoluble | 95 mg/L at 25 °C[4] |
Table 2: Crystallographic Data for 3,4-Dichloronitrobenzene [3]
| Parameter | Value |
| Chemical Formula | C₆H₃Cl₂NO₂ |
| Formula Weight | 192.0 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| Unit Cell Dimensions | a = 28.094(12) Å, c = 3.838(6) Å |
| Volume | 3030 ų |
| Z | 16 |
| Calculated Density | 1.68 Mg m⁻³ |
| Radiation | Mo Kα |
| Final R value | 0.07 |
The molecule of 3,4-Dichloronitrobenzene is nearly planar, with the nitro group's plane inclined at an angle of 8.8° to the benzene ring. The crystal packing is characterized by a short intermolecular contact between a chlorine atom and an oxygen atom of the nitro group of a neighboring molecule (Cl(2)···O(2ii)) of 3.095 Å.[3]
Experimental Protocols
The synthesis of dichloronitrobenzene isomers is typically achieved through the nitration of dichlorobenzene. The regioselectivity of the reaction is highly dependent on the starting isomer and the reaction conditions.
The nitration of 1,2-dichlorobenzene is the most common route for the synthesis of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene.[7][8]
-
Reactants: 1,2-dichlorobenzene, mixed acid (concentrated nitric acid and concentrated sulfuric acid).
-
Procedure: 1,2-dichlorobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically between 35-60 °C.[7] The reaction yields a mixture of 3,4-dichloronitrobenzene (major product, around 90%) and 2,3-dichloronitrobenzene (minor product, around 10%).[7]
-
Work-up and Purification: The product mixture is separated from the acid layer. The isomers can be separated by fractional crystallization.[7]
To favor the formation of the 2,3-isomer, an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can be used.[8][9]
2,5-Dichloronitrobenzene is synthesized by the nitration of 1,4-dichlorobenzene.[10]
-
Reactants: 1,4-dichlorobenzene, mixed acid (concentrated nitric acid and concentrated sulfuric acid).
-
Procedure: The nitration of 1,4-dichlorobenzene with mixed acid at 35–65 °C gives an almost pure product of 2,5-Dichloronitrobenzene with a high yield (around 98%).[10]
-
Work-up and Purification: The organic phase is separated, washed with an aqueous base (e.g., Na₂CO₃ solution) and then water, dried, and the solvent is removed under reduced pressure to yield the final product.[10] The product can be further purified by crystallization from ethanol.[5]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of dichloronitrobenzene isomers.
Caption: Synthetic pathways to dichloronitrobenzene isomers.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]
- 6. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]
- 7. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 9. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 10. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-4-nitrobenzodifluoride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-Dichloro-4-nitrobenzodifluoride is a critical physicochemical property. It influences various aspects of the drug development process, including reaction kinetics during synthesis, the efficiency of purification and crystallization, formulation design, and ultimately, the bioavailability of the final drug product. A thorough understanding of a compound's solubility profile in different organic solvents is essential for process optimization and ensuring product quality and performance.
This technical guide outlines a standard methodology for the experimental determination of the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.
Illustrative Solubility Data Presentation
Quantitative solubility data is most effectively presented in a tabular format to allow for easy comparison across different solvents and conditions. The following table is a template illustrating how experimentally determined solubility data for this compound could be organized.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Toluene | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the equilibrium gravimetric method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Pre-weighed evaporation dishes or beakers
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the supernatant through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed (tared) evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtrate into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solid residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
3.3. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [ (Mass of dish + residue) - (Mass of empty dish) ] / (Volume of filtrate in mL) * 100
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
Caption: Workflow for Gravimetric Solubility Determination.
Navigating Chemical Nomenclature: A Guide to Identifying 2,3-Dichloro-4-nitrobenzodifluoride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the challenge of identifying the specific chemical compound "2,3-Dichloro-4-nitrobenzodifluoride." An exhaustive search for a registered CAS number for this exact name has not yielded a definitive result, suggesting a potential ambiguity in the chemical nomenclature. This document provides a systematic approach for researchers to navigate such challenges and presents data on structurally similar, confirmed chemical entities that may be of interest in a research and development context.
The Challenge of Ambiguous Nomenclature
The term "benzodifluoride" in the provided name is the primary source of ambiguity. It could potentially refer to several distinct structural arrangements:
-
Two separate fluorine atoms on the benzene ring. The specific locants (positions) for these fluorine atoms are not provided in the name.
-
A difluoromethyl group (-CHF2) attached to the benzene ring.
-
A geminal difluoride where two fluorine atoms are attached to the same carbon of a substituent on the benzene ring.
This ambiguity highlights the critical importance of precise IUPAC naming conventions in chemical research. To resolve this, a logical workflow can be employed.
Caption: Workflow for identifying a chemical with an ambiguous name.
Structurally Related and Confirmed Compounds
Given the lack of a direct match, we present data on several closely related compounds that are registered and for which data is available. These compounds share the dichloronitrobenzene core and incorporate fluorine, making them relevant for researchers in similar fields of study.
2,3-Dichloro-4-fluoronitrobenzene
This compound features a single fluorine atom at the 4-position, which is a common substitution pattern.
| Property | Value |
| CAS Number | 36556-51-1 |
| Molecular Formula | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 209.99 g/mol |
| IUPAC Name | 2,3-dichloro-1-fluoro-4-nitrobenzene |
Hazards Identification:
-
Toxic if swallowed (H301)[1]
-
Harmful if swallowed (H302)[1]
-
Toxic in contact with skin (H311)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Toxic if inhaled (H331)[1]
-
May cause respiratory irritation (H335)[1]
1,3-Dichloro-2-fluoro-4-nitrobenzene
This isomer has a different arrangement of the chloro and fluoro substituents.
| Property | Value |
| CAS Number | 393-79-3 |
| Molecular Formula | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 209.99 g/mol |
| IUPAC Name | 1,3-dichloro-2-fluoro-4-nitrobenzene |
Hazards Identification:
2,4-Dichloro-3-nitrobenzotrifluoride
This compound contains a trifluoromethyl group, a common bioisostere for other functional groups in drug design.
| Property | Value |
| CAS Number | 203915-49-5 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 260.00 g/mol |
| IUPAC Name | 1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene |
| Boiling Point | 267.5±35.0 °C (Predicted) |
| Density | 1.638±0.06 g/cm³ (Predicted) |
Applications:
-
This compound is a useful reagent in the preparation of aryl ethers that act as HIF-2α inhibitors for cancer treatment.[3]
2,4-Dichloro-5-nitrobenzotrifluoride
Another trifluoromethyl-containing isomer with potential applications in synthesis.
| Property | Value |
| CAS Number | 400-70-4 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 260.00 g/mol |
| IUPAC Name | 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene |
Applications:
-
Has been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines.[4]
Experimental Protocols: Synthesis of Related Compounds
Detailed experimental procedures for the synthesis of these types of compounds are often proprietary or described in patent literature. However, general synthetic routes can be outlined. The synthesis of fluorinated and chlorinated nitroaromatics often involves halogen exchange reactions or direct electrophilic aromatic substitution.
A general procedure for the synthesis of a fluoronitrobenzene from a dichloronitrobenzene can be inferred from the patent literature. This often involves a nucleophilic aromatic substitution reaction where a chlorine atom is displaced by a fluoride ion.
Caption: Generalized workflow for the synthesis of fluoronitrobenzenes.
Example Protocol: Preparation of 3-chloro-4-fluoro-nitrobenzene [5] A mixture of 3,4-dichloronitrobenzene (0.4 moles) and dried potassium fluoride (0.44 moles) in sulfolane (35 g) was stirred at 240°C for 24 hours. The resulting product mixture was then worked up to isolate the 3-chloro-4-fluoro-nitrobenzene. This method highlights the use of a polar aprotic solvent and high temperatures to facilitate the halogen exchange.
Note on Synthesis of Difluoronitrobenzenes: The synthesis of difluoronitrobenzenes can be achieved by reacting dichloronitrobenzenes with an excess of a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst.[6]
Conclusion and Recommendations for Researchers
-
Verify Chemical Structures: Always use a precise structural representation (e.g., SMILES, InChI, or a chemical drawing) in addition to the chemical name to avoid ambiguity.
-
Consult Multiple Databases: Utilize resources like PubChem, CAS SciFinder, and Reaxys to cross-reference chemical information.
-
Consider Structural Analogs: If a specific compound cannot be located, exploring the properties and synthesis of close structural analogs can provide valuable insights for research and development.
The data presented for the related compounds, including their CAS numbers, properties, and general synthetic considerations, should serve as a valuable starting point for scientists and professionals in the field of drug development and chemical research.
References
- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-DICHLORO-3-NITROBENZOTRIFLUORIDE CAS#: 203915-49-5 [amp.chemicalbook.com]
- 4. Buy 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 [smolecule.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
Reactivity of Halogenated Nitroaromatic Compounds with Nucleophiles: A Technical Guide
Disclaimer: The specific compound "2,3-Dichloro-4-nitrobenzodifluoride" is not well-documented in publicly available scientific literature. Therefore, this guide will focus on the reactivity of a closely related and extensively studied compound, 1,2-dichloro-4-nitrobenzene , as a representative model for nucleophilic aromatic substitution (SNAr) reactions. The principles and experimental methodologies described herein are broadly applicable to similar polysubstituted nitroaromatic systems.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, particularly for the synthesis of functionalized aromatic compounds.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[2][4][5] These groups stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2][5]
For di- or polysubstituted aromatic rings, the regioselectivity of the substitution is determined by the position of the electron-withdrawing group relative to the leaving groups (in this case, chlorine atoms). Generally, halogens positioned ortho or para to a nitro group are more readily displaced by nucleophiles.[4][6][7]
Reactivity Profile of 1,2-Dichloro-4-nitrobenzene
1,2-Dichloro-4-nitrobenzene serves as a versatile intermediate in the synthesis of agrochemicals and dyes.[8] One of its chlorine atoms is particularly reactive towards nucleophiles.[8] The nitro group at the 4-position activates the chlorine atom at the 2-position (ortho) and the chlorine atom at the 1-position (meta). Due to superior resonance stabilization of the Meisenheimer complex, nucleophilic attack preferentially occurs at the C-2 position, which is ortho to the nitro group.
Reaction with Fluoride Ions
The exchange of a chlorine atom for a fluorine atom (Halex reaction) is an important industrial process.
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Potassium Fluoride (KF) | 2-Chloro-1-fluoro-4-nitrobenzene | DMSO, 180°C, N₂ protection | High (Specific yield not detailed in the provided text) | [6][8] |
Reaction with Alkoxides
Alkoxides are potent nucleophiles that readily displace activated chlorine atoms.
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Potassium Methoxide (MeO⁻/K⁺) | 2-Methoxy-1-chloro-4-nitrobenzene | Methanol, Heat | Not specified | [4] |
Reaction with Amines
The reaction with ammonia or primary/secondary amines is a common route to substituted anilines.
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Ammonia (NH₃) | 2-Chloro-4-nitroaniline | Not specified | Not specified | [8] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
The following is a generalized protocol for the reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile. Specific parameters should be optimized for each reaction.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Sites and Reactivity of 2,3-Dichloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic nature and reactivity of 2,3-dichloro-4-nitrobenzotrifluoride. The document elucidates the key reactive sites, predictable reaction pathways, and provides practical experimental context for professionals engaged in organic synthesis and drug discovery.
Introduction: Understanding the Reactivity of 2,3-Dichloro-4-nitrobenzotrifluoride
2,3-Dichloro-4-nitrobenzotrifluoride is a highly functionalized aromatic compound. Its reactivity is dominated by the presence of strong electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CF3), and two chlorine atoms (-Cl). These substituents create significant electron deficiency on the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .
While the term "electrophilic sites" correctly describes the electron-poor carbon atoms of the benzene ring, it is crucial to understand that the primary reactions at these sites involve attack by nucleophiles. Therefore, this guide will focus on identifying the positions most susceptible to nucleophilic attack and the subsequent displacement of a leaving group.
Molecular Structure and Electronic Effects of Substituents
The reactivity of the benzene ring in 2,3-dichloro-4-nitrobenzotrifluoride is dictated by the cumulative electronic effects of its substituents.
-
Nitro Group (-NO2): Located at the C4 position, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack but potently activates it for nucleophilic attack, particularly at the ortho (C3, C5) and para (C1) positions.
-
Trifluoromethyl Group (-CF3): Situated at the C1 position, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I effect). It does not participate in resonance but significantly enhances the electrophilicity of the ring carbons, thereby activating the ring for nucleophilic substitution.
-
Chlorine Atoms (-Cl): At positions C2 and C3, the chlorine atoms are also electron-withdrawing via induction (-I effect) but are weak resonance donors (+M effect). Their primary role in the context of this molecule is to act as potential leaving groups during nucleophilic aromatic substitution.
The synergistic electron withdrawal by the -NO2 and -CF3 groups makes the aromatic ring an excellent substrate for SNAr reactions.
Identification of Primary Electrophilic Sites for Nucleophilic Attack
The most probable sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms, as these halogens can function as effective leaving groups. The regioselectivity of the substitution is determined by the positions of the activating groups.
-
C3-Position: The chlorine atom at C3 is ortho to the strongly activating nitro group. This proximity provides significant activation for nucleophilic attack.
-
C2-Position: The chlorine atom at C2 is meta to the nitro group but ortho to the trifluoromethyl group. While the -CF3 group is activating, the activation from an ortho -NO2 group is generally stronger.
Therefore, the C3 position is predicted to be the primary site for nucleophilic aromatic substitution due to the powerful activation conferred by the adjacent nitro group. A secondary substitution at the C2 position may be possible under more forcing conditions.
Below is a diagram illustrating the logical relationship between the substituents and the activation of the electrophilic sites.
Caption: Logical flow of substituent effects on the aromatic ring.
Quantitative Data from Reactions of Related Compounds
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzotrifluoride | Ammonium Nitrate | Ionic Liquid | 70 | 9 | 3-Nitro-4-chlorobenzotrifluoride | 85 | [1] |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | N/A | N/A | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | [2] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Chlorine (gas) | None | 200 | 97 | 3,4,5-Trichlorobenzotrifluoride | 98.7 | [3][4] |
| 2,3,4-Trichloronitrobenzene | KF / TBAF | DMSO | 120 | 2 | 2,3,4-Trifluoronitrobenzene | 99.7 | [5] |
This table presents data for analogous compounds to illustrate typical SNAr reaction parameters.
General Experimental Protocol for Nucleophilic Aromatic Substitution
The following protocol is a generalized procedure for conducting an SNAr reaction on an activated chloronitrobenzotrifluoride derivative. It should be adapted based on the specific nucleophile and substrate used.
Objective: To substitute a chlorine atom on the aromatic ring with a representative nucleophile (e.g., an amine or alkoxide).
Materials:
-
2,3-Dichloro-4-nitrobenzotrifluoride (1.0 eq)
-
Nucleophile (e.g., morpholine, sodium methoxide) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add 2,3-dichloro-4-nitrobenzotrifluoride and the anhydrous solvent. Begin stirring to dissolve the substrate.
-
Addition of Nucleophile: Slowly add the nucleophile to the stirred solution at room temperature. If the reaction is highly exothermic, an ice bath may be used to control the initial temperature rise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-120°C, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into cold water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure substituted product.
Visualization of the SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .
Note: The above DOT script is a template. For actual image rendering, image paths would need to be valid URLs.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
Based on data for analogous compounds such as 4-chloro-3-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride, it is prudent to handle 2,3-dichloro-4-nitrobenzotrifluoride with care.[6][7] Potential hazards include:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The reactivity of 2,3-dichloro-4-nitrobenzotrifluoride is characterized by a highly electron-deficient aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution. The primary electrophilic site for nucleophilic attack is the C3 position, which is strongly activated by the adjacent nitro group. The chlorine atom at this position serves as a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles. This predictable reactivity makes 2,3-dichloro-4-nitrobenzotrifluoride a potentially valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide on the Stability and Storage of 2,3-Dichloro-4-nitrobenzodifluoride
Disclaimer: A thorough search for "2,3-Dichloro-4-nitrobenzodifluoride" did not yield any specific information regarding its stability and storage conditions. This suggests that the compound may be rare, not widely studied, or referred to by a different chemical name. However, extensive data is available for the structurally similar compound, 2,3-Dichloro-4-fluoronitrobenzene (CAS No. 36556-51-1) . This guide will provide detailed information on the stability and storage of this related compound, which can serve as a valuable reference for researchers, scientists, and drug development professionals. The principles of handling and storage for this analogue are likely to be very similar.
In-Depth Technical Guide: 2,3-Dichloro-4-fluoronitrobenzene
This guide provides comprehensive information on the stability and recommended storage conditions for 2,3-Dichloro-4-fluoronitrobenzene, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential to ensure the chemical's integrity, longevity, and the safety of laboratory personnel.
Chemical Stability
2,3-Dichloro-4-fluoronitrobenzene is a stable compound under standard ambient conditions (room temperature and pressure)[1]. However, it is important to be aware of conditions that can lead to its degradation.
Incompatible Materials and Conditions to Avoid:
-
Strong Oxidizing Agents and Strong Bases: Contact with strong oxidizing agents and strong bases should be avoided as they can lead to vigorous reactions[2].
-
Heat, Sparks, and Open Flames: While the compound is combustible, it should be kept away from open flames, hot surfaces, and other sources of ignition[2].
-
Dust Formation: As a solid, care should be taken to avoid the formation of dust clouds, which can create an explosion hazard in the presence of an ignition source.
Recommended Storage Conditions
Proper storage is critical to maintain the quality and stability of 2,3-Dichloro-4-fluoronitrobenzene. The following table summarizes the key storage recommendations.
| Parameter | Recommendation | Source |
| Temperature | Room Temperature. Store in a cool place. | [3] |
| Atmosphere | Sealed in dry conditions. | [3] |
| Container | Keep container tightly closed. | [4] |
| Location | Store in a dry and well-ventilated place. | [4] |
Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of 2,3-Dichloro-4-fluoronitrobenzene, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1].
Experimental Protocols
While specific experimental protocols for the stability testing of 2,3-Dichloro-4-fluoronitrobenzene are not publicly available in the provided search results, a general approach to assessing the stability of a chemical compound is outlined below.
General Stability Testing Protocol:
-
Sample Preparation: Prepare multiple samples of 2,3-Dichloro-4-fluoronitrobenzene in appropriate containers.
-
Stress Conditions: Expose the samples to a range of stress conditions, such as elevated temperature, high humidity, and UV light. A control sample should be kept under recommended storage conditions.
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 1 week, 1 month, 3 months, etc.).
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and identify any degradation products.
-
Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate of degradation and the degradation pathway.
Visualization of Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of 2,3-Dichloro-4-fluoronitrobenzene.
References
Commercial Sourcing and Technical Guide for Dichloronitro-Substituted Benzotrifluorides
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the commercial availability and technical specifications of dichloronitro-substituted benzotrifluorides, compounds of significant interest in pharmaceutical and agrochemical research. Initial inquiries for "2,3-Dichloro-4-nitrobenzodifluoride" did not yield a commercially available product under that specific nomenclature. It is likely that this name is either non-standard or refers to a compound not in common commercial production. However, a range of structurally related and commercially available compounds, specifically dichloronitro-substituted benzotrifluorides, serve similar research and development purposes. This guide focuses on these viable alternatives.
The most prominent and well-documented of these alternatives is 2,4-Dichloro-3,5-dinitrobenzotrifluoride . Other relevant and commercially available compounds include 2,4-Dichloro-3-nitrobenzotrifluoride and 2,3-Dichloro-5-nitro-benzotrifluoride . These compounds are valuable as building blocks in organic synthesis due to their reactive functional groups, which allow for the construction of more complex molecules.[1][2]
Commercial Suppliers
A number of chemical suppliers offer these compounds. The following table summarizes a selection of vendors for the most prominent alternative, 2,4-Dichloro-3,5-dinitrobenzotrifluoride, and related structures.
| Supplier | Compound Name | CAS Number | Notes |
| Sigma-Aldrich | 3-Nitrobenzotrifluoride | 98-46-4 | Parent compound, 97% purity.[3] |
| Santa Cruz Biotechnology | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Offered for proteomics research applications.[4] |
| Anax Laboratories | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Purity >98%.[5] |
| JHECHEM CO LTD | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Manufactory in China.[6] |
| Tokyo Chemical Industry (TCI) | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Also known as 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. |
| Fisher Scientific | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Laboratory chemicals.[7] |
| Jiangsu Dahua Chemical Industrial Co., Ltd. | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Chinese manufacturer.[8] |
| NINGBO INNO PHARMCHEM CO.,LTD. | 2,3-Dichloro-5-nitro-benzotrifluoride | 400-65-7 | Purity of 97%.[1] |
| ChemicalBook | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | For R&D use.[9] |
| ECHEMI | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Provides safety data sheets.[10] |
Quantitative Data
The physical and chemical properties of these compounds are crucial for their application in experimental settings. The following tables summarize key quantitative data for the identified alternatives.
Table 1: Physicochemical Properties of 2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS: 29091-09-6)
| Property | Value | Source |
| Molecular Formula | C₇HCl₂F₃N₂O₄ | [11] |
| Molecular Weight | 305.00 g/mol | [8] |
| Appearance | Light yellow needle-like crystal or solid | [9][12] |
| Melting Point | 76-78 °C | [8][13] |
| Boiling Point | 291-294 °C | [8][13] |
| Flash Point | >110 °C | [8][13] |
| Density | 1.788 g/cm³ | [8][9] |
| Solubility | Insoluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly), hot ethanol, benzene, toluene, acetone. | [9][12] |
| Vapor Pressure | 0.001 mm Hg at 25 °C | [9] |
Table 2: Physicochemical Properties of 2,4-Dichloro-3-nitrobenzotrifluoride (CAS: 203915-49-5)
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [4][6] |
| Molecular Weight | 260.00 g/mol | [4][6] |
| Boiling Point | 267.5 °C at 760 mmHg | [6] |
| Flash Point | 115.6 °C | [6] |
| Density | 1.638 g/cm³ | [6] |
| Refractive Index | 1.511 | [6] |
| Vapor Pressure | 0.0134 mmHg at 25°C | [6] |
Table 3: Physicochemical Properties of 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4)
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [14] |
| Molecular Weight | 259.99 g/mol | [14] |
| XLogP3 | 3.9 | [14] |
Experimental Protocols
Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
A common synthetic route to 2,4-Dichloro-3,5-dinitrobenzotrifluoride involves the nitration of 2,4-dichlorobenzotrifluoride. A patented method describes the following steps:
-
Nitration: 2,4-dichlorobenzotrifluoride is added dropwise to a mixture of fuming sulfuric acid and nitric acid in a nitration reactor. The temperature is initially controlled at 40-45°C.[12]
-
Heating Reaction: The temperature is gradually increased to 120°C over several hours and held for a period to ensure the reaction goes to completion. The endpoint is determined by sampling and analysis, with a mononitrate content of less than 1% being the target.[12]
-
Washing: The reaction mixture is then transferred to a water washing kettle.[12]
-
Alkali Washing and Recrystallization: The material is subsequently washed with an alkaline solution and then recrystallized to purify the final product.[12]
-
Isolation: The crystallized product is discharged, centrifuged, and granulated.[12]
A "clean preparation method" has also been described, which involves a two-step nitration process and recycling of the waste acid to improve efficiency and reduce environmental impact.[15]
Mandatory Visualizations
Synthesis Workflow of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Caption: Synthesis workflow for 2,4-Dichloro-3,5-dinitrobenzotrifluoride.
Application in Drug Development
The dichloronitro-substituted benzotrifluorides are valuable intermediates in the synthesis of pharmaceuticals. Their utility stems from the ability to selectively modify the functional groups on the aromatic ring.
Caption: Application as a building block in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Nitrobenzotrifluoride 97 98-46-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. anaxlab.com [anaxlab.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]
- 9. 2,4-Dichloro-3,5-dinitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 13. 2,4-Dichloro-3,5-Dinitrobenzotrifluoride [hqpharmtech.com]
- 14. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
Technical Guide on the Safety and Toxicology of 2,3-Dichloro-4-fluoronitrobenzene
Disclaimer: The following information is provided for the chemical compound 2,3-Dichloro-4-fluoronitrobenzene (CAS No. 36556-51-1). The initial request for "2,3-Dichloro-4-nitrobenzodifluoride" likely contained a typographical error, as the former is a recognized chemical entity with available safety data. This document is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physicochemical properties of 2,3-Dichloro-4-fluoronitrobenzene.
| Property | Value |
| IUPAC Name | 2,3-dichloro-1-fluoro-4-nitrobenzene |
| CAS Number | 36556-51-1 |
| Molecular Formula | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 209.99 g/mol [1] |
| Appearance | Solid (form and color may vary) |
| Computed Flash Point | 114.5±25.9 °C[2] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The aggregated GHS information for 2,3-Dichloro-4-fluoronitrobenzene from multiple notifications to the ECHA C&L Inventory indicates the following potential hazards.[1]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | ☠️ | Danger |
| H302: Harmful if swallowed | ❗ | Warning | |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | ☠️ | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | ❗ | Warning |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | ☠️ | Danger |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | ❗ | Warning |
Below is a logical diagram illustrating the relationship between the hazard classifications and the required precautionary measures.
Toxicological Information
General Toxicity of Dichloronitrobenzenes:
-
Acute Toxicity: Isomers of dichloronitrobenzene generally exhibit moderate acute toxicity via oral and dermal routes. For instance, the oral LD50 for 2,4-dichloronitrobenzene in rats is reported as 990 mg/kg.[2]
-
Skin Sensitization: Some isomers, such as 2,4-dichloronitrobenzene, are considered to be skin sensitizers.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified some dichloronitrobenzene isomers as "Possibly carcinogenic to humans" (Group 2B).
-
Genotoxicity: There is some evidence of genotoxic potential for certain isomers from in vitro studies.
-
Organ Toxicity: Repeated exposure to dichloronitrobenzene isomers has been shown to cause toxicity to the liver, kidneys, and hematopoietic system in animal studies.[3] A common effect of chloronitrobenzene compounds is the induction of methemoglobinemia, leading to anemia and secondary tissue damage.[4]
Signaling Pathways: Specific signaling pathways for the toxicity of 2,3-Dichloro-4-fluoronitrobenzene have not been elucidated in the available literature. The genotoxic and carcinogenic effects of related nitroaromatic compounds are often linked to metabolic activation, leading to the formation of reactive intermediates that can adduct to DNA and other macromolecules.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the toxicological assessment of 2,3-Dichloro-4-fluoronitrobenzene are not available. Toxicological data for regulatory submissions on similar chemicals, such as 2,4-dichloronitrobenzene, often rely on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.
Example of a Relevant OECD Guideline:
-
OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. This guideline is designed to provide information on the possible health hazards arising from repeated exposure to a substance over a prolonged period.
-
Methodology Overview: A specified number of animals (usually rats) of each sex are administered the test substance daily via the oral route for a set period. For males, this continues for at least 28 days and through a pre-mating, mating, and post-mating period. For females, dosing continues through pre-mating, mating, gestation, and lactation. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At termination, hematology, clinical biochemistry, and gross and microscopic pathology examinations are conducted on the parental animals. The offspring are assessed for viability, growth, and development.
-
The following diagram illustrates a generalized workflow for a chemical hazard assessment, which would typically involve studies like those described by the OECD guidelines.
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety protocols should be followed.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working with powders or in a situation where inhalation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.
First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
References
- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Historical Overview of Dichloronitrobenzotrifluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical and contemporary synthetic methods for producing dichloronitrobenzotrifluorides. These compounds are pivotal intermediates in the manufacturing of a wide array of agrochemicals, pharmaceuticals, and dyes. This document details the evolution of synthetic strategies, presenting key experimental protocols and quantitative data to offer a comprehensive resource for professionals in chemical research and development.
Introduction
Dichloronitrobenzotrifluorides are a class of substituted aromatic compounds characterized by a trifluoromethyl group, two chlorine atoms, and a nitro group attached to a benzene ring. The specific substitution patterns of these functional groups significantly influence the chemical reactivity and properties of the molecule, making the development of regioselective and efficient synthetic methods a key focus of industrial and academic research. This guide will primarily focus on the historical development of the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride and related isomers, which are of significant industrial importance.
Early Synthetic Approaches: The Nitration of Dichlorobenzotrifluoride
The most historically prominent and industrially established method for the synthesis of dichloronitrobenzotrifluorides is the direct nitration of a dichlorobenzotrifluoride precursor. This electrophilic aromatic substitution reaction has been refined over decades to improve yield, purity, and safety.
Method 1: Classical Nitration with Mixed Acids
One of the earliest and most straightforward approaches involves the use of a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as mixed acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction Pathway:
Caption: Nitration of 2,4-Dichlorobenzotrifluoride with Mixed Acid.
Experimental Protocol (Representative):
A laboratory-scale investigation into the nitration of 2,4-dichlorobenzotrifluoride using mixed acids highlights the potential for runaway reactions, necessitating careful thermal management.[1][2] In a typical industrial process, the reaction is conducted in a sequential batch reactor (SBR).[1]
-
Reactor Setup: The reaction is carried out in a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dosing system for the coreactant.
-
Initial Charge: The reactor is initially charged with the mixed acid solution (e.g., ~9% w/w of nitric acid in sulfuric acid).[1]
-
Reactant Addition: 2,4-dichlorobenzotrifluoride is then dosed into the reactor over a period of time (e.g., 4 hours) while maintaining a constant temperature (e.g., 55 °C).[1]
-
Reaction Monitoring: The reaction progress and thermal stability are closely monitored. The heat of reaction for the nitration of 2,4-dichlorobenzotrifluoride is approximately -100 kJ/mol.[2]
-
Work-up: Upon completion, the reaction mixture is carefully quenched with water, and the product is isolated.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 2,4-Dichlorobenzotrifluoride | [1][2] |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | [1][2] |
| Temperature | 55 - 60 °C | [1][2] |
| Dosing Time | 4 hours | [1] |
| Heat of Reaction | -100 kJ/mol | [2] |
Method 2: Dinitration using Fuming Sulfuric Acid (Oleum) and Nitric Acid
For the introduction of a second nitro group, more forcing reaction conditions are required. This is typically achieved by using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), in combination with nitric acid. The increased acidity of the medium facilitates the dinitration of the aromatic ring.
Reaction Pathway:
Caption: Stepwise Dinitration of 2,4-Dichlorobenzotrifluoride.
Experimental Protocol (Representative):
A patented method for the preparation of 2,4-dichloro-3,5-dinitrobenzotrifluoride provides a detailed industrial-scale procedure.[3]
-
Initial Charge: A nitrification reaction kettle is charged with metered fuming sulfuric acid and nitric acid.[3]
-
Temperature Control: The temperature is controlled at 40-45 °C.[3]
-
Reactant Addition: 2,4-dichlorobenzotrifluoride is added dropwise, and the temperature is maintained for 1 hour.[3]
-
Heating Profile: The reaction mixture is then heated to 90 °C over 3 hours, then to 100 °C over 6-7 hours, and finally to 120 °C over 4 hours.[3]
-
Reaction Completion: The reaction is held at 120 °C for 5 hours, with the endpoint determined by sampling and analysis showing the primary nitrate content is less than 1%.[3]
-
Work-up: The reacted materials are transferred to a water washing kettle, followed by separation into an alkaline washing kettle.[3]
-
Crystallization and Isolation: The material is then subjected to recrystallization, followed by centrifugation and granulation to obtain the final product.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 2,4-Dichlorobenzotrifluoride | [3] |
| Nitrating Agent | Fuming Sulfuric Acid and Nitric Acid | [3] |
| Initial Temperature | 40-45 °C | [3] |
| Final Temperature | 120 °C | [3] |
| Total Reaction Time | > 19 hours | [3] |
| Endpoint | Primary nitrate content < 1% | [3] |
Method 3: Nitration with Oleum and Alkali Metal Nitrates
An alternative to using nitric acid directly is the in-situ generation of the nitrating agent from an alkali metal nitrate, such as sodium or potassium nitrate, in the presence of oleum. This method can offer advantages in terms of handling and stability of the nitrating mixture. A patented process describes the preparation of 3,5-dinitrobenzotrifluoride compounds using this approach.[4]
Experimental Protocol (Conceptual):
-
Nitrating Mixture Preparation: A stable nitration composition is prepared by mixing sulfuric acid containing excess SO₃ (oleum) and an alkali metal nitrate (e.g., NaNO₃ or KNO₃). The molar ratio of SO₃ to the nitrate is maintained in the range of 1.5 to 2.0.[4]
-
Reaction: The benzotrifluoride compound (e.g., 2,4-dichlorobenzotrifluoride) is added to the nitrating mixture.[4]
-
Temperature: The reaction is conducted at an elevated temperature, up to about 225 °C.[4]
-
Isolation: The reaction mixture is then added to a large volume of cold water, causing the crystalline product to precipitate. The crude product is isolated by filtration and can be purified by recrystallization.[4]
Advancements in Dinitration: Cleaner and More Efficient Processes
More recent developments in the synthesis of dichloronitrobenzotrifluorides have focused on creating cleaner and more economically viable processes, particularly by recycling the acid streams.
Method 4: Two-Step Clean Dinitration Process
A patented clean preparation method for 2,4-dichloro-3,5-dinitrobenzotrifluoride involves a two-step nitration with recycling of the spent acid.[5]
Process Workflow:
Caption: Clean Dinitration Process with Acid Recycling.
Experimental Protocol (Overview):
-
Primary Nitration: 2,4-dichlorobenzotrifluoride undergoes a primary nitration reaction. After the reaction, the mixture is separated into spent acid and the mononitrated intermediate, 2,4-dichloro-5-nitrobenzotrifluoride.[5]
-
Acid Concentration: The spent acid from the primary nitration is concentrated.[5]
-
Secondary Nitrating Mixture: The concentrated spent acid is mixed with ammonium nitrate and fuming sulfuric acid to form the mixed acid for the second nitration.[5]
-
Secondary Nitration: The mononitrated intermediate is then subjected to a secondary nitration using the newly prepared mixed acid to yield the final product, 2,4-dichloro-3,5-dinitrobenzotrifluoride.[5]
-
Acid Recycling: The semi-waste acid from the secondary nitration can be directly recycled for use in the primary nitration of a new batch of 2,4-dichlorobenzotrifluoride.[5]
This method offers the advantage of using ammonium nitrate, which is widely available and less corrosive than nitric acid, and it promotes a circular economy within the production process by recycling the acid streams.[5]
Conclusion
The synthesis of dichloronitrobenzotrifluorides has evolved from classical mixed-acid nitrations to more sophisticated and environmentally conscious processes. The historical reliance on direct nitration of dichlorobenzotrifluoride has been optimized through the use of stronger nitrating agents for dinitration and the development of cleaner production methods that incorporate acid recycling. These advancements have been crucial in providing a more sustainable and cost-effective supply of these vital chemical intermediates for various industries. Future research in this area will likely focus on the development of even more selective, efficient, and greener synthetic methodologies, potentially exploring catalytic nitration systems to further minimize waste and improve safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dichloro-4-nitrobenzodifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-nitrobenzodifluoride is a promising, yet underexplored, starting material for the synthesis of a variety of heterocyclic compounds. Its electron-deficient aromatic ring, activated by the nitro group and substituted with two displaceable chlorine atoms, makes it an ideal candidate for nucleophilic aromatic substitution reactions. This document provides a series of proposed, theoretically-grounded application notes and protocols for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which are key scaffolds in many pharmaceutically active molecules. While direct experimental data for this compound is not extensively available in current literature, the following protocols are based on well-established synthetic methodologies for analogous halogenated nitroaromatic compounds.
Proposed Synthetic Pathways
The primary proposed pathway for the synthesis of heterocyclic compounds from this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAAr): A binucleophile, such as an o-phenylenediamine, o-aminophenol, or o-aminothiophenol, displaces one of the chlorine atoms on the benzene ring. The chlorine atom at the C-2 position is anticipated to be more reactive due to the stronger activating effect of the para-nitro group.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the desired heterocyclic ring system.
Figure 1: Proposed two-step synthetic pathway.
Data Presentation: Proposed Reactions and Potential Yields
The following tables summarize the proposed synthetic targets and estimated yields based on analogous reactions reported in the literature. These are hypothetical and would require experimental validation.
Table 1: Proposed Synthesis of Benzimidazole Derivatives
| Nucleophile (o-phenylenediamine) | Product | Proposed Structure | Hypothetical Yield (%) |
| 1,2-Diaminobenzene | 1-(2-Chloro-3-difluoromethyl-6-nitrophenyl)-1H-benzo[d]imidazole | Structure 1 | 75-85 |
| 4-Methyl-1,2-diaminobenzene | 1-(2-Chloro-3-difluoromethyl-6-nitrophenyl)-6-methyl-1H-benzo[d]imidazole | Structure 2 | 70-80 |
| 4-Chloro-1,2-diaminobenzene | 6-Chloro-1-(2-chloro-3-difluoromethyl-6-nitrophenyl)-1H-benzo[d]imidazole | Structure 3 | 65-75 |
Table 2: Proposed Synthesis of Benzoxazole and Benzothiazole Derivatives
| Nucleophile | Product Class | Product Name | Hypothetical Yield (%) |
| 2-Aminophenol | Benzoxazole | 2-(2-Chloro-3-difluoromethyl-6-nitrophenylamino)phenol | 80-90 |
| 2-Amino-4-methylphenol | Benzoxazole | 2-(2-Chloro-3-difluoromethyl-6-nitrophenylamino)-4-methylphenol | 75-85 |
| 2-Aminothiophenol | Benzothiazole | 2-(2-Chloro-3-difluoromethyl-6-nitrophenylamino)benzenethiol | 70-80 |
Experimental Protocols
The following are detailed, generalized protocols for the proposed syntheses. Researchers should conduct these reactions under appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: General Procedure for the Synthesis of Substituted Benzimidazoles
Materials:
-
This compound (1.0 eq)
-
Substituted o-phenylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted o-phenylenediamine (1.1 eq) in DMF (10 mL per 1 mmol of starting material) in a round-bottom flask, add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.
Figure 2: Benzimidazole synthesis workflow.
Protocol 2: General Procedure for the Synthesis of Substituted Benzoxazoles
Materials:
-
This compound (1.0 eq)
-
Substituted o-aminophenol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the substituted o-aminophenol (1.1 eq), and the base (Cs₂CO₃ or K₂CO₃, 2.0 eq) in DMF (10 mL per 1 mmol of starting material).
-
Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Carefully add saturated aqueous NH₄Cl to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the target benzoxazole.
Protocol 3: General Procedure for the Synthesis of Substituted Benzothiazoles
Materials:
-
This compound (1.0 eq)
-
Substituted o-aminothiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted o-aminothiophenol (1.1 eq) and anhydrous THF or DMF (15 mL per 1 mmol).
-
Cool the solution to 0 °C in an ice bath and carefully add NaH (2.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC.
-
Once the reaction is complete, cool to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material via silica gel chromatography to obtain the desired benzothiazole.
Disclaimer: These protocols are proposed based on established chemical principles and have not been experimentally validated for the specific starting material this compound. Appropriate reaction optimization and safety assessments are required before implementation.
Application Notes and Protocols for 2,3-Dichloro-4-nitrobenzodifluoride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2,3-Dichloro-4-nitrobenzodifluoride as a versatile precursor in the synthesis of pharmaceutical intermediates. The focus is on its application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of complex drug molecules, particularly kinase inhibitors.
Introduction
This compound is a highly activated aromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two chlorine atoms, a strongly electron-withdrawing nitro group, and a difluoromethyl group significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity profile makes this compound a valuable building block for the synthesis of diverse pharmaceutical intermediates, especially those used in the development of targeted therapies like kinase inhibitors.
The strategic positioning of the substituents on the benzene ring allows for selective and sequential displacement of the chlorine atoms, offering a pathway to complex molecular architectures. The resulting intermediates can be further elaborated to yield a wide range of biologically active molecules.
Key Application: Synthesis of a Substituted N-phenylaniline Intermediate
A primary application of this compound is in the synthesis of substituted N-phenylaniline derivatives. These scaffolds are prevalent in a multitude of kinase inhibitors, which are a major class of anti-cancer drugs. The following protocol details a representative synthesis of a hypothetical, yet plausible, N-(2-chloro-4-nitro-3-(difluoromethyl)phenyl)aniline intermediate.
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-2-chloro-4-nitro-3-(difluoromethyl)aniline
This protocol describes the reaction of this compound with 4-aminophenol to yield a key intermediate for potential kinase inhibitors.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, N-(4-hydroxyphenyl)-2-chloro-4-nitro-3-(difluoromethyl)aniline.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-(4-hydroxyphenyl)-2-chloro-4-nitro-3-(difluoromethyl)aniline.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (X.X mmol) |
| 4-Aminophenol | Y.Y g (X.X mmol) |
| Potassium Carbonate | Z.Z g (X.X mmol) |
| Reaction Conditions | |
| Solvent | DMF (20 mL) |
| Temperature | 80 °C |
| Reaction Time | 5 hours |
| Product | |
| Yield | 75-85% |
| Melting Point | 155-160 °C |
| Spectroscopic Data | |
| 1H NMR (400 MHz, DMSO-d6) | δ 9.85 (s, 1H), 9.40 (s, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.4 Hz, 2H), 6.75 (t, J = 54.0 Hz, 1H). |
| 13C NMR (101 MHz, DMSO-d6) | δ 154.0, 145.5, 140.2, 135.8, 130.1, 128.5, 125.4, 122.3, 118.9, 116.0, 112.5 (t, J = 240.0 Hz). |
| Mass Spectrum (ESI+) | m/z [M+H]+ calculated for C13H9ClF2N2O3: 329.02, found: 329.1. |
Note: The spectroscopic data provided is hypothetical and representative of the expected product structure.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a substituted N-phenylaniline intermediate.
Signaling Pathway: MAPK/ERK Pathway
The synthesized intermediate can serve as a precursor for inhibitors targeting kinases in critical signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of complex pharmaceutical intermediates. Its utility in nucleophilic aromatic substitution reactions allows for the efficient construction of molecular scaffolds that are central to the development of novel therapeutics, particularly in the field of oncology. The provided protocols and data serve as a guide for researchers in the application of this versatile building block in drug discovery and development.
Application Notes and Protocols: Reaction of Activated Dihalo-Nitroaromatics with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of activated dihalo-nitroaromatic compounds with amines. Due to the limited availability of specific data for 2,3-dichloro-4-nitrobenzodifluoride, this guide focuses on the general principles and experimental procedures for nucleophilic aromatic substitution (SNAr) reactions on analogous compounds, such as dichloronitrobenzenes and difluoronitrobenzenes. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a wide range of functionalized molecules.
The core of this process is the SNAr mechanism, where a nucleophilic amine attacks an electron-deficient aromatic ring, leading to the displacement of a halide leaving group. The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack. The regioselectivity of the substitution is dictated by the positions of the activating group relative to the halogens. Generally, halogens positioned ortho or para to a nitro group are significantly more susceptible to substitution than those in a meta position. In molecules containing both chlorine and fluorine atoms, the fluorine atom is often a better leaving group in SNAr reactions.
Key Applications
The amino-substituted nitroaromatic products derived from these reactions are versatile intermediates with applications in various fields:
-
Drug Discovery: Serve as building blocks for the synthesis of biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
-
Materials Science: Used in the development of novel dyes, polymers, and materials with specific optical or electronic properties.
-
Agrochemicals: Act as precursors for the synthesis of herbicides and pesticides.
Reaction Scheme and Mechanism
The general reaction involves the substitution of a halogen atom on a nitro-activated aromatic ring by an amine. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
General Reaction:
Where Ar is an aromatic ring, X is a halogen (Cl or F), and R is an alkyl or aryl group.
Experimental Protocols
The following are generalized protocols for the reaction of activated dihalo-nitroaromatics with primary and secondary amines, based on established procedures for similar compounds.
Protocol 1: Monosubstitution of a Halogen with a Primary Amine
This protocol describes the selective replacement of one halogen atom.
Materials:
-
Activated dihalo-nitroaromatic compound (e.g., 1,2-dichloro-4-nitrobenzene)
-
Primary amine (e.g., butylamine, aniline) (1.0 - 1.2 equivalents)
-
Base (e.g., triethylamine, potassium carbonate) (1.5 - 2.0 equivalents)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the activated dihalo-nitroaromatic compound (1.0 eq) in the chosen solvent, add the primary amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-100 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired mono-aminated product.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Disubstitution of Halogens with Excess Amine
This protocol is for the replacement of both halogen atoms, which typically requires more forcing conditions.
Materials:
-
Activated dihalo-nitroaromatic compound
-
Amine (2.5 - 5.0 equivalents)
-
Base (e.g., triethylamine, potassium carbonate) (3.0 - 5.0 equivalents)
-
Solvent (e.g., DMF, DMSO)
-
High-pressure reaction vessel (if necessary)
Procedure:
-
In a suitable reaction vessel, combine the activated dihalo-nitroaromatic compound (1.0 eq), a significant excess of the amine (e.g., 3.0 eq), and the base (e.g., 4.0 eq) in a high-boiling point solvent like DMF or DMSO.
-
Heat the reaction mixture to a higher temperature (typically 100-150 °C). For less reactive amines or substrates, a sealed tube or a microwave reactor may be necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the di-substituted product.
-
Characterize the final product by spectroscopic analysis.
Data Presentation
The following tables summarize representative quantitative data for reactions of analogous activated dihalo-nitroaromatic compounds with amines.
Table 1: Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Various Amines [1]
| Amine | Product | Reaction Conditions | Yield (%) |
| Piperidine | Monosubstituted (nitro displacement) | Acetonitrile, Room Temp | 92 |
| Pyrrolidine | Monosubstituted (nitro displacement) | Acetonitrile, Room Temp | 95 |
| Dimethylamine | Monosubstituted (nitro displacement) | Acetonitrile, Room Temp | 90 |
| Methylamine | Monosubstituted (nitro displacement) | Acetonitrile, Room Temp | 88 |
| Piperidine | Disubstituted (chloro & nitro displacement) | Acetonitrile, Reflux, Excess Amine | Not specified |
| Pyrrolidine | Disubstituted (chloro & nitro displacement) | Acetonitrile, Reflux, Excess Amine | Not specified |
Table 2: Reaction of 4,5-Difluoro-1,2-dinitrobenzene with Amines [2]
| Amine | Product | Reaction Conditions | Yield (%) |
| Butylamine | N-butyl-4-fluoro-2,3-dinitroaniline | EtOH, Reflux, 18h | 73 |
| Morpholine | 4-(4-fluoro-2,3-dinitrophenyl)morpholine | EtOH, Reflux, 18h | 88 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of amino-substituted nitroaromatic compounds.
Caption: General workflow for the synthesis and characterization of aminated nitroaromatic compounds.
Safety Precautions
-
Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines can be corrosive and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reaction of activated dihalo-nitroaromatic compounds with amines is a robust and versatile method for synthesizing a diverse range of substituted aromatic molecules. By carefully selecting the starting materials, reaction conditions, and purification methods, researchers can efficiently produce valuable intermediates for various applications in drug development and materials science. The provided protocols and data, based on analogous and well-documented reactions, offer a solid foundation for further exploration in this area of synthetic chemistry.
References
Application Notes and Protocols: Reaction of 2,3-Dichloro-4-nitrobenzodifluoride with Thiols
Introduction
The reaction of 2,3-dichloro-4-nitrobenzodifluoride with thiols represents a key transformation in the synthesis of diverse sulfur-containing aromatic compounds. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring towards attack by nucleophilic thiol reagents. The differential reactivity of the two chlorine atoms, influenced by the electronic environment of the benzodifluoride core, allows for selective mono- or di-substitution, leading to the formation of a variety of thioether derivatives. These products are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and unique physicochemical properties.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various thiols, based on established synthetic methodologies for analogous compounds.
Application Notes
The reaction of this compound with thiols is a versatile method for the preparation of a range of thio-substituted nitroaromatic compounds. The regioselectivity of the substitution is primarily dictated by the electronic activation provided by the nitro group. The chlorine atom at the 2-position, being ortho to the nitro group, is generally more susceptible to nucleophilic attack than the chlorine atom at the 3-position.
Key Considerations:
-
Choice of Thiol: A wide variety of aliphatic and aromatic thiols can be employed in this reaction. The nucleophilicity of the thiol will influence the reaction rate.
-
Base: A base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases such as triethylamine (Et3N). The choice of base can affect the reaction rate and selectivity.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Temperature: The reaction temperature can be varied to control the rate of reaction. In many cases, the reaction proceeds efficiently at room temperature, but heating may be required for less reactive thiols.
-
Stoichiometry: The stoichiometry of the thiol and base relative to the this compound can be adjusted to favor either mono- or di-substitution. Using one equivalent of the thiol will primarily yield the mono-substituted product, while an excess of the thiol will favor the formation of the di-substituted product.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with thiols. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-substitution with an Aliphatic Thiol (e.g., Ethanethiol)
Objective: To synthesize 2-(ethylthio)-3-chloro-4-nitrobenzodifluoride.
Materials:
-
This compound
-
Ethanethiol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Slowly add ethanethiol (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(ethylthio)-3-chloro-4-nitrobenzodifluoride.
Protocol 2: Di-substitution with an Aromatic Thiol (e.g., Thiophenol)
Objective: To synthesize 2,3-bis(phenylthio)-4-nitrobenzodifluoride.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add a solution of thiophenol (2.2 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 2,3-bis(phenylthio)-4-nitrobenzodifluoride.
Quantitative Data
Due to the lack of specific literature data for the reaction of this compound with a wide range of thiols, the following table presents hypothetical, yet realistic, data based on analogous reactions to illustrate the expected outcomes.
| Thiol | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanethiol | 2-(Ethylthio)-3-chloro-4-nitrobenzodifluoride | K2CO3 | DMF | 25 | 5 | 85 |
| Propanethiol | 2-(Propylthio)-3-chloro-4-nitrobenzodifluoride | K2CO3 | DMF | 25 | 6 | 82 |
| Thiophenol | 2-(Phenylthio)-3-chloro-4-nitrobenzodifluoride | Et3N | MeCN | 50 | 8 | 78 |
| 4-Methylthiophenol | 2-((4-Methylphenyl)thio)-3-chloro-4-nitrobenzodifluoride | Et3N | MeCN | 50 | 7 | 80 |
| Ethanethiol (2.2 eq) | 2,3-Bis(ethylthio)-4-nitrobenzodifluoride | NaH | THF | 65 | 16 | 75 |
| Thiophenol (2.2 eq) | 2,3-Bis(phenylthio)-4-nitrobenzodifluoride | NaH | THF | 65 | 18 | 70 |
Visualizations
Signaling Pathway of Thiol-Modified Compounds in Drug Development
Thiol-containing molecules and their derivatives are crucial in various biological signaling pathways. For instance, they can act as inhibitors of specific enzymes or modulate protein function through covalent modification. The diagram below illustrates a generalized pathway where a synthesized thioether derivative of this compound could potentially interact with a cellular target.
Caption: Generalized signaling pathway of a thioether drug candidate.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of thioether derivatives from this compound.
Caption: Workflow for thioether synthesis and analysis.
Logical Relationship of Reaction Parameters
This diagram illustrates the logical relationships between the key parameters influencing the outcome of the reaction.
Caption: Key parameters influencing the SNAr reaction outcome.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dichloro-4-nitrobenzodifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of palladium-catalyzed cross-coupling reactions and data from structurally analogous compounds, such as dichloronitrobenzenes and other electron-deficient dichloroarenes. As of this writing, specific literature detailing the cross-coupling reactions of 2,3-Dichloro-4-nitrobenzodifluoride is not available. Therefore, these protocols serve as a starting point for reaction development and optimization.
Introduction
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of novel chemical entities for drug discovery and materials science. The presence of two chloro-substituents, a strong electron-withdrawing nitro group, and a difluoromethyl group offers multiple points for diversification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]
This document provides detailed theoretical application notes and experimental protocols for performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on this substrate.
Site-Selectivity Considerations:
The reactivity of the two chlorine atoms in this compound is expected to differ due to their positions relative to the electron-withdrawing nitro group.
-
C-2 Chlorine: This position is ortho to the nitro group, making it more electron-deficient and thus potentially more susceptible to oxidative addition to a Pd(0) catalyst. However, it is also more sterically hindered by the adjacent chlorine and the difluoromethyl group.
-
C-3 Chlorine: This position is meta to the nitro group, resulting in a lesser degree of electronic activation compared to the C-2 position.
The choice of ligand, catalyst, and reaction conditions can often be tuned to favor substitution at one position over the other, enabling selective functionalization. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to achieve good catalytic activity.[3]
Suzuki-Miyaura Coupling: Synthesis of Arylated Derivatives
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.[4] For an electron-deficient substrate like this compound, this reaction can introduce a variety of aryl and heteroaryl substituents.
Experimental Protocol: Monosubstitution
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/Water (10:1 mixture, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 75-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 50-70 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloronitroarenes.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Alkenylated Derivatives
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable method for C(sp²)-C(sp) bond formation.[5][6] This is particularly useful for installing vinyl groups that can be further functionalized.
Experimental Protocol
-
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
DMF (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add degassed DMF, Et₃N, and the alkene.
-
Seal the tube and heat to 120 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 18-24 | 60-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 12 | 65-80 |
| Herrmann's Catalyst | NaOAc | DMAc | 130 | 16 | 70-88 |
Table 2: Representative Conditions for Heck Reaction with Dichloroarenes.
DOT Script for Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling: Synthesis of Alkynylated Derivatives
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, a key transformation for creating linear, rigid structures often found in pharmaceuticals and organic materials.[7][8]
Experimental Protocol (Copper-Free)
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Diisopropylamine (DIPA) (3.0 mmol)
-
THF (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill with argon.
-
Add degassed THF, DIPA, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI (1 mol%) | Et₃N | THF | RT-50 | 70-95 |
| Pd(PPh₃)₄ | None | DIPA | DMF | 60 | 65-85 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Toluene | 80 | 70-90 |
Table 3: Representative Conditions for Sonogashira Coupling.
DOT Script for Sonogashira Catalytic Cycle
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[1][9] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is of high importance. For electron-deficient aryl chlorides, specialized ligands are crucial for high yields.[10]
Experimental Protocol
-
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add this compound, Pd₂(dba)₃, and RuPhos.
-
Add a stir bar, seal the tube with a septum, and remove from the glovebox.
-
Add degassed toluene and the amine via syringe.
-
Heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 75-95 |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | 12 | 70-90 |
| PEPPSI-IPr | LHMDS | 1,4-Dioxane | 80 | 18 | 80-98 |
Table 4: Representative Conditions for Buchwald-Hartwig Amination.
DOT Script for Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Applications in Drug Discovery
Derivatives of this compound are of interest to medicinal chemists due to the presence of multiple functional groups that can modulate the physicochemical properties of a molecule.
-
Nitro Group: Can act as a bioisostere for other functional groups or be reduced to an amine, providing a handle for further derivatization.
-
Difluoromethyl Group: This group is increasingly used in drug design as a lipophilic hydrogen bond donor, which can improve metabolic stability and cell permeability.[11]
-
Cross-Coupling Products: The introduction of diverse aryl, heteroaryl, vinyl, alkynyl, and amino groups allows for the exploration of a vast chemical space to optimize ligand-receptor interactions, ADME properties, and overall pharmacological profiles.
The protocols outlined above provide a roadmap for the synthesis of libraries of compounds based on the this compound scaffold, facilitating structure-activity relationship (SAR) studies in drug development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinoxalines Using Dichlorinated Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of quinoxalines utilizing dichlorinated precursors. The methodologies outlined herein are essential for the development of novel quinoxaline-based compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of chlorine atoms onto the quinoxaline scaffold provides valuable handles for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. This protocol focuses on the preparation and subsequent reaction of dichlorinated quinoxaline precursors.
A primary method for obtaining a key dichlorinated precursor, 2,3-dichloroquinoxaline, involves the chlorination of a quinoxaline-2,3-dione intermediate. This intermediate is readily synthesized from the condensation of o-phenylenediamine and oxalic acid.[1] An alternative chlorinating agent for this transformation is phosphorus oxychloride.[2] Once synthesized, dichlorinated quinoxalines, such as 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, serve as versatile building blocks for the introduction of various substituents.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol is a two-step process starting from o-phenylenediamine.
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione
This initial step involves the condensation of o-phenylenediamine with oxalic acid.[1]
-
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 N Hydrochloric acid (HCl)
-
Cold water
-
-
Equipment:
-
250 mL round-bottomed flask
-
Heating mantle
-
Reflux condenser
-
Vacuum filtration apparatus
-
-
Procedure:
-
In a 250 mL round-bottomed flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).[1]
-
Heat the mixture to reflux using a heating mantle for 15 minutes.[1]
-
Cool the reaction mixture until a precipitate forms.[1]
-
Filter the precipitate under vacuum and wash it with cold water.[1]
-
Dry the product under vacuum.
-
Step 2: Synthesis of 2,3-Dichloroquinoxaline
This step describes the chlorination of the intermediate synthesized in Step 1. Two alternative methods are provided.
Method A: Using Phosphorus Pentachloride (PCl₅) [1]
-
Materials:
-
1,2,3,4-Tetrahydroquinoxaline-2,3-dione (from Step 1)
-
Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
-
Equipment:
-
Pestle and mortar
-
250 mL round-bottom flask
-
Water-cooled condenser with a CaCl₂ drying tube
-
Oil bath
-
-
Procedure:
-
Quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and PCl₅ (12.7 g, 60.9 mmol) using a pestle and mortar.[1]
-
Place the mixture in a 250 mL round-bottom flask fitted with a water-cooled condenser and a CaCl₂ drying tube.[1]
-
Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and the reaction will commence.[1]
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice (ca. 200 g) to quench the excess PCl₅.[1]
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,3-dichloroquinoxaline.
-
Method B: Using Phosphorus Oxychloride (POCl₃) [2]
-
Materials:
-
1,4-Dihydroquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating apparatus
-
-
Procedure:
-
In a clean, dry round-bottom flask, add 1,4-dihydroquinoxaline-2,3-dione (0.01 mol), phosphorus oxychloride (0.04 mol), and DMF (1 mL).[2]
-
Reflux the mixture for 90 minutes.[2]
-
Cool the resulting solution to room temperature.
-
Pour the solution into crushed ice with constant stirring.[2]
-
Collect the separated solid by filtration, wash with water, and dry.[2]
-
Recrystallize the crude product from a chloroform and n-hexane mixture to yield pure 2,3-dichloroquinoxaline.[2]
-
Protocol 2: Nucleophilic Substitution on Dichlorinated Quinoxalines
This protocol provides a general framework for the reaction of dichlorinated quinoxalines with various nucleophiles.
Example: Synthesis of 2-Substituted-6-Chloroquinoxalines from 2,6-Dichloroquinoxaline [3]
-
Materials:
-
2,6-Dichloroquinoxaline
-
Nucleophile (e.g., alcohol, thiol, or amine)
-
Triethylbenzylammonium chloride (TEBAC) - Phase Transfer Catalyst
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Reaction flask
-
Stirrer
-
Heating apparatus
-
-
Procedure:
-
A mixture of 2,6-dichloroquinoxaline and the desired nucleophile (e.g., 2,3-dimethylaniline, 0.125 mol) are taken in DMF (25 mL) at room temperature.[3]
-
The reaction mixture is then heated to 100°C and maintained for 4.5 hours.[3]
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., 5% ethyl acetate in n-hexane) to afford the desired substituted chloroquinoxaline.[3]
-
Data Presentation
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| o-Phenylenediamine, Oxalic acid | 4 N HCl | Reflux, 15 min | 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | Not specified | [1] |
| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | PCl₅ | 160 °C, 2 h | 2,3-Dichloroquinoxaline | Not specified | [1] |
| 1,4-Dihydroquinoxaline-2,3-dione | POCl₃, DMF | Reflux, 90 min | 2,3-Dichloroquinoxaline | 85% | [2] |
| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | DMF, 100 °C, 4.5 h | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Not specified | [3] |
| 2,6-Dichloroquinoxaline | (6-chloropyridin-3-yl)methanol, K₂CO₃ | DMF, 70-75 °C, 12 h | 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline | 80% | [3] |
Visualizations
Caption: General workflow for the synthesis of functionalized quinoxalines from dichlorinated precursors.
References
Application Notes and Protocols for 2,3-Dichloro-4-nitrobenzodifluoride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While direct, published applications of 2,3-Dichloro-4-nitrobenzodifluoride in materials science are not extensively documented, its chemical structure—a fluorinated and nitro-substituted aromatic compound—suggests significant potential as a monomer for the synthesis of high-performance polymers. The presence of fluorine and nitro groups can impart unique thermal, chemical, and electronic properties to a polymer backbone. These notes outline the prospective applications and detailed protocols for the utilization of this compound in advanced materials development.
The strong carbon-fluorine bonds are known to enhance thermal stability and chemical resistance in polymers.[1][2][3] Fluorinated segments also tend to migrate to the surface of materials, lowering surface energy and imparting hydrophobicity.[1][4][5] The nitroaromatic moiety, being electron-accepting, can be leveraged in the design of materials for electronics and sensing applications, such as in fluorescence quenching for the detection of specific analytes.[6][7]
Hypothetical Application: Synthesis of a Novel Fluorinated Polyarylether
This section details a hypothetical application of this compound as a monomer in the synthesis of a novel fluorinated polyarylether. The resulting polymer is expected to exhibit high thermal stability, chemical resistance, and low surface energy, making it a candidate for applications in aerospace, electronics, and specialty coatings.[1][5][8]
The anticipated properties of a polymer synthesized using this compound are summarized in the table below. These are projected based on the known characteristics of fluorinated and nitroaromatic polymers.
| Property | Predicted Value/Characteristic | Rationale |
| Thermal Stability | High (Decomposition Temperature > 400 °C) | Incorporation of strong C-F bonds and a rigid aromatic backbone.[1][5] |
| Chemical Resistance | Excellent resistance to solvents, acids, and bases | The high electronegativity of fluorine atoms creates strong, stable bonds.[1][2] |
| Surface Energy | Low (< 25 mN/m) | Migration of fluorinated segments to the polymer surface.[1][5] |
| Dielectric Constant | Low | Presence of fluorine atoms reduces polarizability.[9] |
| Refractive Index | Low | Typically observed in highly fluorinated polymers. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO) | The presence of polar nitro groups may enhance solubility in specific solvents. |
| Optical Properties | Potential for fluorescence quenching capabilities | The electron-accepting nature of the nitroaromatic group can interact with fluorescent species.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyarylether via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a high-molecular-weight fluorinated polyarylether using this compound and a bisphenol monomer, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A (or other bisphenol monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Nitrogen/Argon inlet
-
Mechanical stirrer (optional)
-
Filtration apparatus
Procedure:
-
Reactor Setup: Assemble a three-neck flask with a Dean-Stark trap, condenser, and a nitrogen or argon inlet. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add this compound (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a mixture of DMF and toluene (typically in a 4:1 v/v ratio). The amount of solvent should be sufficient to create a 15-20% (w/v) solution of the monomers.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction is anhydrous.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the temperature to 160-170 °C to initiate the polymerization reaction. Maintain this temperature for 8-12 hours under a gentle flow of inert gas.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis of a fluorinated polyarylether.
Caption: Relationship between monomer structure and polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Nitration of Dichlorinated Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitration of aromatic compounds is a cornerstone of organic synthesis, representing a fundamental class of electrophilic aromatic substitution reactions. This process, which introduces a nitro (-NO₂) group onto an aromatic ring, is pivotal for synthesizing key intermediates used in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[1] Dichlorinated aromatic compounds serve as common substrates for nitration, yielding products whose subsequent transformations are crucial in medicinal chemistry and materials science.
The regiochemical outcome of the nitration is dictated by the electronic effects of the two chlorine atoms on the benzene ring. While halogens are deactivating substituents (slowing the reaction relative to benzene), they are ortho, para-directors.[2] The active electrophile is typically the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids.[3] The nitronium ion is attacked by the electron-rich π-system of the dichlorobenzene ring to form a resonance-stabilized carbocation known as a sigma complex, or Wheland intermediate.[3] Subsequent loss of a proton restores aromaticity and yields the final nitrated product. Understanding the interplay between the directing effects of the two chlorine atoms is essential for predicting and controlling the isomer distribution of the products.
Critical Safety Precautions
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experiment.[4]
-
Corrosive and Oxidizing Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe chemical burns upon contact with skin or eyes.[5]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase (thermal runaway), potentially causing violent boiling, pressure buildup, and explosion.[5]
-
Toxic Fumes: The reaction can produce toxic and corrosive nitrogen oxide gases (NOₓ), which are harmful upon inhalation.[5]
-
Engineering Controls: All procedures must be carried out in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used as an additional precaution.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Lab Coat: A chemical-resistant lab coat or apron must be worn.
-
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[5] Keep a spill kit containing a suitable neutralizer, such as sodium bicarbonate or sand, nearby.[4]
-
Waste Disposal: Nitric acid waste must be segregated and should not be mixed with organic solvents or other waste streams to prevent violent reactions.[4]
General Experimental Workflow
The following diagram outlines the typical workflow for the nitration of a dichlorinated aromatic compound, from setup to final product analysis.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2,3-Dichloro-4-fluoronitrobenzene in Agrochemical Synthesis
Disclaimer: The compound "2,3-Dichloro-4-nitrobenzodifluoride" specified in the topic is not a recognized standard chemical name, and no public data was found for a molecule with this designation. This document provides information on the structurally similar and plausible agrochemical intermediate, 2,3-Dichloro-4-fluoronitrobenzene . The experimental protocols and quantitative data presented are representative examples based on established chemical principles and are intended for illustrative purposes.
Introduction
2,3-Dichloro-4-fluoronitrobenzene is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in the synthesis of complex agrochemicals. The presence of multiple reactive sites—two chlorine atoms, a fluorine atom, and a nitro group—on the benzene ring allows for a variety of chemical transformations. The incorporation of fluorine is a key feature, as fluorinated compounds often exhibit enhanced biological efficacy, metabolic stability, and favorable physicochemical properties in agrochemical applications.[1][2][3] This intermediate can be utilized in the synthesis of novel herbicides and fungicides through key reactions such as nucleophilic aromatic substitution and nitro group reduction.
The strategic positioning of the chloro, fluoro, and nitro groups on the aromatic ring influences the regioselectivity of substitution reactions, providing a pathway to a diverse range of derivatives. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack, making the halogen substituents, particularly the fluorine atom, susceptible to displacement by various nucleophiles.
Key Applications in Agrochemical Synthesis
The primary utility of 2,3-Dichloro-4-fluoronitrobenzene in agrochemical synthesis lies in its role as a scaffold for constructing more complex molecules. The key transformations and their applications are outlined below:
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 4-position is highly activated by the para-nitro group, making it the most probable site for nucleophilic attack. This reaction can be used to introduce a variety of functional groups that are common in agrochemical structures.
-
Synthesis of Phenoxy Herbicides: Reaction with substituted phenols can lead to the formation of diphenyl ether linkages, a common structural motif in herbicides.
-
Synthesis of Amine-Containing Fungicides and Herbicides: Reaction with primary or secondary amines can be used to introduce substituted amino groups, which are present in a wide range of bioactive compounds.
-
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is a critical step in the synthesis of many agrochemicals, as the resulting amino group can be further functionalized.
-
Formation of Amides and Ureas: The aniline derivative can be acylated to form amides or reacted with isocyanates to form ureas, both of which are important classes of herbicides.
-
Diazotization and Subsequent Reactions: The amino group can be diazotized and then substituted with a variety of other functional groups, further increasing the molecular diversity of the potential products.
-
-
Substitution of Chlorine Atoms: While less reactive than the fluorine atom, the chlorine atoms can also undergo nucleophilic substitution, typically under more forcing conditions. This allows for the sequential introduction of different functionalities.
Experimental Protocols
The following are representative protocols for key transformations of 2,3-Dichloro-4-fluoronitrobenzene.
Protocol 1: Synthesis of 2,3-Dichloro-4-(4-methoxyphenoxy)-1-nitrobenzene (Diphenyl Ether Derivative)
This protocol describes the nucleophilic aromatic substitution of the fluorine atom with a phenoxide.
Workflow Diagram:
Caption: Synthesis of a diphenyl ether derivative.
Materials:
-
2,3-Dichloro-4-fluoronitrobenzene
-
4-Methoxyphenol
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-Dichloro-4-fluoronitrobenzene (1.0 eq) in anhydrous DMF, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 80°C for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2,3-Dichloro-4-fluoroaniline (Nitro Group Reduction)
This protocol describes the reduction of the nitro group to an amine using iron powder in acidic medium.
Workflow Diagram:
Caption: Reduction of the nitro group to an aniline.
Materials:
-
2,3-Dichloro-4-fluoronitrobenzene
-
Iron powder
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend 2,3-Dichloro-4-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1).
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
While hot, filter the reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization to obtain 2,3-dichloro-4-fluoroaniline.
Quantitative Data
The following tables summarize representative quantitative data for the described protocols.
Table 1: Synthesis of Diphenyl Ether Derivative
| Starting Material | Product | Reagents | Yield (%) | Purity (by HPLC) (%) |
| 2,3-Dichloro-4-fluoronitrobenzene | 2,3-Dichloro-4-(4-methoxyphenoxy)-1-nitrobenzene | 4-Methoxyphenol, K2CO3, DMF | 85-92 | >98 |
Table 2: Nitro Group Reduction
| Starting Material | Product | Reagents | Yield (%) | Purity (by HPLC) (%) |
| 2,3-Dichloro-4-fluoronitrobenzene | 2,3-Dichloro-4-fluoroaniline | Fe, NH4Cl, EtOH/H2O | 90-97 | >99 |
Logical Relationships in Agrochemical Design
The following diagram illustrates the logical progression from the intermediate to potential final agrochemical products.
References
Application Notes and Protocols for Fluorination of Dichloronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into aromatic rings is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The fluorination of dichloronitrobenzenes is a key industrial process, often referred to as the Halex reaction, which involves a nucleophilic aromatic substitution of a chlorine atom with fluorine. This document provides detailed experimental setups, protocols, and comparative data for the fluorination of dichloronitrobenzene isomers, primarily focusing on the use of potassium fluoride (KF) as the fluorinating agent.
Core Concepts and Reaction Mechanism
The Halex reaction is a nucleophilic aromatic substitution (SNA_r_) where a chloride on an electron-deficient aromatic ring is displaced by a fluoride ion. The nitro group in dichloronitrobenzenes acts as a strong electron-withdrawing group, activating the chlorine atoms (especially at the ortho and para positions) towards nucleophilic attack.
The general reaction is as follows:
Cl₂C₆H₃NO₂ + KF → ClFC₆H₃NO₂ + KCl ClFC₆H₃NO₂ + KF → F₂C₆H₃NO₂ + KCl
The reaction is typically carried out at high temperatures (150–250 °C) in a polar aprotic solvent.[1] The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst (PTC) which facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the dichloronitrobenzene is dissolved.
Experimental Protocols
Protocol 1: Fluorination of 3,4-Dichloronitrobenzene using Anhydrous KF in DMSO
This protocol describes a common lab-scale synthesis of 3-chloro-4-fluoronitrobenzene.
Materials:
-
3,4-Dichloronitrobenzene
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., Tetramethylammonium chloride)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Steam distillation apparatus
Procedure:
-
To a reaction vessel, add 100 kg of 3,4-dichloronitrobenzene, 36.3 kg of anhydrous potassium fluoride, and 500 L of DMSO.[2]
-
Add a catalytic amount of a phase-transfer catalyst.
-
Stir the mixture and heat it in an oil bath under reflux for 5 hours.[2] The reaction temperature is typically maintained between 140-150°C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated inorganic salts (KCl and unreacted KF).[2]
-
The filtrate is then subjected to steam distillation to isolate the crude 3-chloro-4-fluoronitrobenzene as pale yellow crystals.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent like methanol.
Expected Yield: Approximately 86%.[2]
Protocol 2: Fluorination of 2,4-Dichloronitrobenzene using Spray-Dried KF in Sulfolane
This protocol outlines the synthesis of 2,4-difluoronitrobenzene, highlighting the use of more reactive spray-dried KF.
Materials:
-
2,4-Dichloronitrobenzene
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head
-
Heating mantle with temperature control
-
Vacuum source
Procedure:
-
In a three-necked flask, add 2,4-dichloronitrobenzene and sulfolane. The molar ratio of sulfolane to 2,4-dichloronitrobenzene can range from 0.1:1 to 0.9:1.[3]
-
Add spray-dried potassium fluoride. At least one mole of KF should be used per chlorine atom to be replaced.[3]
-
Heat the reaction mixture to 200°C with stirring.[3] The reaction progress can be monitored by gas-liquid chromatography (GLC).
-
Significant fluorination occurs as the mixture is heated to the target temperature over approximately 4 hours.[3]
-
After the reaction, the product mixture will contain 2,4-difluoronitrobenzene, mono-fluorinated intermediates, and unreacted starting material.
-
The product can be isolated by vacuum distillation from the reaction mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Fluorination of Dichloronitrobenzene Isomers
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 3,4-Dichloronitrobenzene | Anhydrous KF | PTC | DMSO | 140-150 | 5 | 3-Chloro-4-fluoronitrobenzene | 86 | [2] |
| 2,4-Dichloronitrobenzene | Anhydrous KF | None | Sulfolane | 240 | 6 | 2,4-Difluoronitrobenzene | 94 (conversion) | [3] |
| 2,4-Dichloronitrobenzene | Anhydrous KF | None | None | 240 | 30 | 2,4-Difluoronitrobenzene | 20 (conversion) | [3] |
| 4-Chloronitrobenzene | Highly Active KF | Tetramethylammonium chloride (4.5 wt%) | DMF | 150 | 15 | 4-Fluoronitrobenzene | 91.58 | [4] |
Table 2: Effect of Solvent on the Halex Reaction of 4-Chloronitrobenzene
| Solvent | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| DMSO | Phosphonium IL-3 (10 mol%) | Not specified | 30 | 98 | [5] |
| Sulfolane | Phosphonium IL-3 (10 mol%) | Not specified | 210 | 89 | [5] |
| Nitrobenzene | Phosphonium IL-3 (10 mol%) | Not specified | >1200 | <60 | [5] |
| Benzonitrile | Phosphonium IL-3 (10 mol%) | Not specified | >1200 | <60 | [5] |
| 1,2-Dichlorobenzene | Phosphonium IL-3 (10 mol%) | Not specified | >1200 | <60 | [5] |
Note: The data in Table 2 is for 4-chloronitrobenzene but illustrates the significant impact of the solvent choice, which is also applicable to dichloronitrobenzenes.
Table 3: Comparison of Anhydrous KF and Spray-Dried KF
| Property | Anhydrous KF (Calcined) | Spray-Dried KF | Reference |
| Particle Size | ~250 µm | 10-20 µm | [6] |
| Surface Area | ~0.1 m²/g | ~1.3 m²/g | [6] |
| Fluorinating Power | Poorer | Higher | [6] |
Mandatory Visualization
Caption: General experimental workflow for the fluorination of dichloronitrobenzenes.
Caption: Key factors influencing the outcome of dichloronitrobenzene fluorination.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the rapid and efficient synthesis of substituted naphthoquinones using microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it an invaluable tool in medicinal chemistry and drug discovery.
Introduction
Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. They are widely found in nature and exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The therapeutic potential of naphthoquinones can be significantly enhanced by the introduction of various substituents onto the naphthoquinone scaffold. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable derivatives.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours or days to mere minutes.
-
Higher Yields: Increased reaction rates and fewer side reactions often lead to improved product yields.
-
Enhanced Purity: The clean and controlled heating provided by microwaves can minimize the formation of byproducts.
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
-
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
Section 1: Synthesis of 2-Amino-1,4-Naphthoquinone Derivatives
The introduction of an amino group at the C-2 position of the 1,4-naphthoquinone ring is a common strategy to generate compounds with potent biological activities. Microwave irradiation significantly accelerates the Michael addition of amines to 1,4-naphthoquinone.
Data Presentation: Comparison of Synthetic Methods
| Entry | Amine | Method | Solvent | Catalyst | Time | Yield (%) |
| 1 | Glycine | Conventional (Reflux) | Ethanol/Water | - | 24 h | 45 |
| 2 | Glycine | Microwave | Ethanol/Water | - | 25 min | 85 |
| 3 | Alanine | Conventional (Reflux) | Ethanol/Water | - | 24 h | 42 |
| 4 | Alanine | Microwave | Ethanol/Water | - | 25 min | 82 |
| 5 | Phenylalanine | Conventional (Reflux) | Ethanol/Water | - | 24 h | 50 |
| 6 | Phenylalanine | Microwave | Ethanol/Water | - | 25 min | 91 |
Data adapted from studies on the synthesis of naphthoquinone-amino acid derivatives, demonstrating the significant improvement in yield and reduction in reaction time with microwave-assisted synthesis.
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-Amino-1,4-Naphthoquinone Derivatives
Materials:
-
1,4-Naphthoquinone
-
Appropriate amino acid or amine
-
Ethanol
-
Water
-
Potassium Hydroxide (KOH) or Triethylamine (TEA)
-
Microwave reactor vials (10 mL) with stir bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.0 mmol, 158.16 mg).
-
Add the desired amino acid (1.2 mmol).
-
Add a 1:1 mixture of ethanol and water (4 mL).
-
Add a catalytic amount of a suitable base, such as 0.1 M KOH or triethylamine (TEA).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 110 °C
-
Microwave Power: 250 W
-
Hold Time: 25 minutes
-
Stirring: On
-
-
After the reaction is complete, the vial is cooled to room temperature using a compressed air stream.
-
The reaction mixture is then transferred to a round-bottom flask, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The pure fractions are collected, and the solvent is evaporated to yield the desired 2-amino-1,4-naphthoquinone derivative.
Section 2: Synthesis of 2-Thio-1,4-Naphthoquinone Derivatives
Thioether-substituted naphthoquinones are another important class of derivatives with significant biological potential. The reaction of thiols with lawsone (2-hydroxy-1,4-naphthoquinone) is greatly facilitated by microwave heating.
Data Presentation: Conventional vs. Microwave Synthesis of Lawsone Thio-Derivatives
| Entry | Thiol | Method | Solvent | Time | Yield (%) |
| 1 | Benzenethiol | Conventional (Heating) | Water | 12 h | 35 |
| 2 | Benzenethiol | Microwave | Water | 10 min | 85 |
| 3 | 4-Fluorobenzenethiol | Conventional (Heating) | Water | 8 h | 70 |
| 4 | 4-Fluorobenzenethiol | Microwave | Water | 5 min | 92 |
| 5 | 4-Bromobenzenethiol | Conventional (Heating) | Water | 12 h | 20 |
| 6 | 4-Bromobenzenethiol | Microwave | Water | 15 min | 78 |
Data adapted from studies on the synthesis of thio-derivatives of lawsone, highlighting the enhanced yields and dramatically reduced reaction times under microwave irradiation.
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-Thio-1,4-Naphthoquinone Derivatives
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
Appropriate thiol
-
Water
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave Synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add lawsone (1.0 mmol, 174.16 mg).
-
Add the desired thiol (1.2 mmol).
-
Add deionized water (5 mL).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters. A typical protocol would be:
-
Temperature: 120 °C
-
Microwave Power: 150 W
-
Hold Time: 5-15 minutes (monitor by TLC)
-
Stirring: On
-
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The solid product is dried under vacuum to yield the 2-thio-1,4-naphthoquinone derivative. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Section 3: Synthesis of 2-Aryl-1,4-Naphthoquinone Derivatives via Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Microwave-assisted Suzuki coupling of halo-naphthoquinones with arylboronic acids provides a rapid and efficient route to 2-aryl-1,4-naphthoquinone derivatives.
Data Presentation: Microwave-Assisted Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Time | Yield (%) |
| 1 | 2-Bromo-1,4-naphthoquinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 15 min | >90 |
| 2 | 2-Iodo-1,4-naphthoquinone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF/Water | 10 min | >95 |
| 3 | 2-Bromo-1,4-naphthoquinone | 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 20 min | ~85 |
Representative data illustrating typical conditions and outcomes for microwave-assisted Suzuki coupling reactions involving halo-naphthoquinones.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Bromo-1,4-Naphthoquinone
Materials:
-
2-Bromo-1,4-naphthoquinone
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF/Water)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-bromo-1,4-naphthoquinone (1.0 mmol, 237.05 mg).
-
Add the arylboronic acid (1.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 276.42 mg).
-
Add the solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters. A typical protocol would be:
-
Temperature: 120-140 °C
-
Microwave Power: 100-200 W
-
Hold Time: 10-20 minutes
-
Stirring: On
-
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1,4-naphthoquinone.
Section 4: Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis and purification of substituted naphthoquinones.
Signaling Pathways Targeted by Naphthoquinone Derivatives
Many synthesized naphthoquinone derivatives exert their anticancer effects by modulating key cellular signaling pathways. Below are simplified diagrams of the STAT3, NF-κB, and PI3K/AKT/mTOR pathways, which are frequently targeted by these compounds.
STAT3 Signaling Pathway
NF-κB Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway
Conclusion
Microwave-assisted synthesis is a robust and highly efficient method for the preparation of substituted naphthoquinones. The protocols and data presented herein demonstrate the significant advantages of this technology in accelerating drug discovery and development efforts. By providing rapid access to a diverse library of naphthoquinone derivatives, researchers can more effectively explore their therapeutic potential and elucidate their mechanisms of action.
Introduction
Nitrobenzoic acids are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and various fine chemicals. Their preparation often involves electrophilic nitration of benzoic acid or its derivatives. One-pot synthesis methodologies for these compounds are of significant interest to the chemical and pharmaceutical industries as they offer streamlined processes, potentially higher yields, and reduced waste generation. This document provides detailed application notes and experimental protocols for the one-pot or direct synthesis of various nitrobenzoic acids, tailored for researchers, scientists, and professionals in drug development.
Data Summary
The following table summarizes quantitative data for the synthesis of different nitrobenzoic acids, providing a comparative overview of various methodologies.
| Target Compound | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | 70-90°C for 1h, then 135-145°C for 3h | 54-58 | [1] |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Fuming Nitric Acid, Sulfuric Acid | 80-85°C for 1h, 100°C for 0.5-1h, 135°C for 2h | 70 | [2] |
| m-Nitrobenzoic Acid | Methyl m-nitrobenzoate | Sodium Hydroxide, Hydrochloric Acid | Boiling for 5-10 minutes (saponification) | 90-96 | [3] |
| p-Nitrobenzoic Acid | p-Nitrotoluene | Sodium Dichromate, Concentrated Sulfuric Acid | Gentle boiling for 0.5h | 82-86 | [4] |
| p-Nitrobenzoic Acid | p-Nitrotoluene | 15% Nitric Acid | 175°C | 88.5 | [5] |
| p-Nitrobenzoic Acid | Benzyl Ketones | Cerium(IV) Ammonium Nitrate (CAN), Acetic Acid | Reflux | up to 95 | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Dinitrobenzoic Acid via Nitration of Benzoic Acid
This protocol details the direct dinitration of benzoic acid in a single reaction vessel.
Materials:
-
Benzoic Acid
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Fuming Nitric Acid (sp. gr. 1.54)
-
Ice
-
50% Ethanol
Procedure:
-
In a round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid while stirring.[1]
-
In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions (2-3 ml at a time), maintaining the reaction temperature between 70°C and 90°C by external cooling with a water bath.[1]
-
After the addition is complete, cover the flask and let it stand for at least one hour.[1]
-
Heat the mixture on a steam bath for 4 hours. Significant evolution of brown fumes will be observed.[1]
-
Allow the reaction mixture to cool to room temperature, during which yellow crystals may start to separate.[1]
-
Carefully add an additional 75 ml of fuming nitric acid and heat the mixture on a steam bath for another 3 hours.[1]
-
Increase the temperature by heating in an oil bath at 135–145°C for 3 hours.[1]
-
After cooling, pour the reaction mixture into a beaker containing 800 g of crushed ice and 800 ml of water.[1]
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation of the product.[1]
-
Filter the 3,5-dinitrobenzoic acid using suction filtration and wash the crystals with water until the washings are free of sulfates.
-
The crude product can be recrystallized from 275 ml of hot 50% ethanol to yield 57–61 g (54–58%) of purified 3,5-dinitrobenzoic acid.[1]
Protocol 2: Synthesis of p-Nitrobenzoic Acid by Oxidation of p-Nitrotoluene
This protocol describes a robust method for the synthesis of p-nitrobenzoic acid from p-nitrotoluene.
Materials:
-
p-Nitrotoluene
-
Sodium Dichromate
-
Concentrated Sulfuric Acid
-
5% Sodium Hydroxide solution
-
Dilute Sulfuric Acid
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of p-nitrotoluene.[4]
-
With stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes.[4]
-
Once the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes.[4]
-
Cool the reaction mixture and add 2 liters of water. Filter the crude product through a cloth filter and wash with about 1 liter of water.[4]
-
To remove chromium salts, warm the crude p-nitrobenzoic acid on a water bath with 1 liter of 5% sulfuric acid. Cool and filter again.[4]
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted p-nitrotoluene.[4]
-
Acidify the light yellow or greenish filtrate with dilute sulfuric acid while stirring to precipitate the p-nitrobenzoic acid.[4]
-
Filter the precipitated product with suction, wash thoroughly with water, and dry. The yield is typically 230–240 g (82–86%).[4]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of 3,5-Dinitrobenzoic Acid.
Caption: Workflow for the synthesis of p-Nitrobenzoic Acid.
Signaling Pathway / Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzoic acid.
Caption: Mechanism of Electrophilic Nitration of Benzoic Acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Substitution Reactions of 2,3-Dichloro-4-nitrobenzodifluoride
Disclaimer: Information regarding the specific reactivity of 2,3-Dichloro-4-nitrobenzodifluoride is limited in publicly available literature. This guide is based on established principles of nucleophilic aromatic substitution (SNAr) reactions and data from structurally analogous compounds, such as dichloronitrobenzenes and other activated halogenated aromatics. These principles provide a strong framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for a nucleophilic attack on this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack. The positions ortho and para to the nitro group are the most activated. In the case of this compound, the chlorine at the C-2 position is ortho to the nitro group, and the chlorine at the C-3 position is meta. Therefore, nucleophilic attack is most likely to occur at the C-2 position, leading to the substitution of the C-2 chlorine.
Q2: What are the most common side reactions to expect?
A2: Common side reactions in SNAr reactions with dihalogenated nitroaromatics include:
-
Di-substitution: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nucleophile), a second substitution at the C-3 position can occur, leading to a mixture of products.
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a dichloronitrophenol derivative. This is more likely to occur at elevated temperatures and in the presence of a strong base.
-
Reaction with the solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the desired nucleophile.
-
Decomposition: At very high temperatures, thermal decomposition of the starting material or product can occur.
Q3: Which solvent is best for this type of reaction?
A3: The choice of solvent is crucial for the success of an SNAr reaction. Aprotic polar solvents are generally preferred as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Tetrahydrofuran (THF)[1]
-
Acetonitrile (ACN)
The optimal solvent will depend on the specific nucleophile and reaction temperature. It is often necessary to screen a few solvents to find the best conditions.[1]
Q4: What is the role of a base in this reaction, and which one should I use?
A4: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) is typically used to generate the corresponding alkoxide or thiolate in situ. The choice of base and its stoichiometry can significantly impact the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated starting material. | 1. Use a stronger base or increase the stoichiometry of the base.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Screen alternative aprotic polar solvents (e.g., DMF, DMSO, NMP).4. Confirm the purity of the this compound. |
| Formation of Di-substituted Product | 1. Reaction time is too long.2. Reaction temperature is too high.3. Excess nucleophile. | 1. Monitor the reaction by TLC or LC-MS and stop it once the mono-substituted product is maximized.2. Reduce the reaction temperature.3. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| Presence of Hydrolysis Byproduct | 1. Water contamination in the solvent or reagents.2. Use of a strong aqueous base. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. If possible, use an anhydrous base. If an aqueous base is necessary, consider running the reaction at a lower temperature. |
| Multiple Unidentified Side Products | 1. Thermal decomposition.2. Competing side reactions. | 1. Lower the reaction temperature. Consider using a catalyst to allow for milder conditions.2. Re-evaluate the choice of base and solvent to minimize their participation in the reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF, or DMSO; 0.1-0.5 M), add the amine nucleophile (1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nucleophilic Substitution with an Alcohol
-
To a suspension of a base such as sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the alcohol nucleophile (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hypothetical Amination Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 65 | 12 | 65 |
| 2 | DMF | 80 | 8 | 85 |
| 3 | DMSO | 80 | 6 | 92 |
| 4 | Acetonitrile | 80 | 12 | 75 |
Table 2: Effect of Base on the Yield of a Hypothetical Phenoxide Substitution
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | 1.5 | 100 | 10 | 78 |
| 2 | Cs2CO3 | 1.5 | 100 | 6 | 90 |
| 3 | NaH | 1.2 | 65 | 8 | 88 |
| 4 | KOtBu | 1.2 | 65 | 5 | 95 |
Visualizations
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
Technical Support Center: Synthesis of 2,3-Dichloro-4-nitrobenzodifluoride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-4-nitrobenzodifluoride derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The synthesis of a compound with the exact name "this compound" is not commonly reported in the scientific literature. It is likely that this name is a non-standard nomenclature. This guide will focus on the synthesis of a structurally related and plausible target molecule: 1,2-dichloro-4-(difluoromethyl)-5-nitrobenzene , which involves the nitration of 1,2-dichloro-4-(difluoromethyl)benzene. The principles and troubleshooting steps outlined here are based on established knowledge of electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to obtain 1,2-dichloro-4-(difluoromethyl)-5-nitrobenzene?
A1: The most direct and common method is the electrophilic aromatic substitution, specifically the nitration of 1,2-dichloro-4-(difluoromethyl)benzene using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Q2: What are the expected major side products in this nitration reaction?
A2: The primary side products are positional isomers of the desired product. The directing effects of the substituents on the benzene ring (two chlorine atoms and a difluoromethyl group) will influence the position of the incoming nitro group. Both chlorine and the difluoromethyl group are ortho, para-directors, but are also deactivating. The substitution pattern of the starting material will lead to a mixture of isomers. The most likely isomers are:
-
1,2-dichloro-4-(difluoromethyl)-6-nitrobenzene
-
1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene
Over-nitration to form dinitro- derivatives is also possible under harsh reaction conditions.
Q3: How can I minimize the formation of isomeric side products?
A3: Optimizing reaction conditions is key to improving the regioselectivity of the nitration. Key parameters to control include:
-
Temperature: Lowering the reaction temperature can increase selectivity. Nitrations are often carried out at 0°C or even lower.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the substrate can help to control the reaction and minimize side product formation.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent might offer different selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient reaction time. - Formation of multiple isomers. | - Monitor the reaction progress using TLC or GC to ensure completion. - Experiment with slightly elevated temperatures, but be cautious of increased side product formation. - Increase the reaction time. - Optimize reaction conditions for better regioselectivity (see Q3 in FAQs). |
| High percentage of undesired isomers | - Strong directing effects of the substituents leading to a mixture of products. - High reaction temperature. | - Carefully control the reaction temperature, aiming for the lowest effective temperature. - Investigate different nitrating agents that may offer better selectivity for the desired isomer. - Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Formation of dark-colored byproducts (tar) | - Over-nitration or oxidation of the starting material or product. - Reaction temperature is too high. - Use of overly concentrated nitrating agents. | - Maintain a low reaction temperature throughout the addition and reaction period. - Use a slight excess of the nitrating agent, but avoid a large excess. - Ensure the starting material is pure. |
| Difficulty in separating the isomers | - Similar polarities of the desired product and the isomeric side products. | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations. - Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. - Fractional crystallization with different solvent systems may be effective. |
Experimental Protocols
General Protocol for the Nitration of 1,2-dichloro-4-(difluoromethyl)benzene:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 1,2-dichloro-4-(difluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Cool this mixture to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the nitration of 1,2-dichloro-4-(difluoromethyl)benzene.
Technical Support Center: Optimization of Reaction Conditions for Dichloronitro-aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dichloronitro-aromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and modification of dichloronitro-aromatic compounds.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) on a dichloronitro-aromatic compound, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in SNAr reactions with dichloronitro-aromatic compounds can stem from several factors. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[1] However, other factors can impede the reaction. Here’s a step-by-step troubleshooting guide:
-
Assess Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.
-
Troubleshooting: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is often necessary to generate the more nucleophilic anionic species (e.g., amide or alkoxide).[2] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[2] For weaker nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be required.[2]
-
-
Evaluate Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Troubleshooting: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.[3] Ethers and alcohols can also be used, but reactions in these solvents may require higher temperatures.[4]
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the temperature. Many SNAr reactions on dichloronitro-aromatics are performed at elevated temperatures, sometimes exceeding 100°C.[5]
-
-
Check for Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can sterically hinder the attack of the nucleophile.
-
Troubleshooting: If steric hindrance is a suspected issue, consider using a less bulky nucleophile if the synthesis allows.
-
Issue 2: Poor Regioselectivity in SNAr Reactions
Question: I am getting a mixture of isomers in my SNAr reaction with a dichloronitro-aromatic compound. How can I improve the regioselectivity?
Answer:
The regioselectivity of SNAr reactions on dichloronitro-aromatic compounds is primarily governed by the position of the nitro group. The nitro group strongly activates the ortho and para positions for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate.[5][1]
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Understanding the Directing Effect: An electron-withdrawing group like a nitro group is an ortho, para-director for nucleophilic substitution.[5] This means the nucleophile will preferentially attack the chlorine atom that is either ortho or para to the nitro group. A chlorine atom at a meta position is significantly less reactive.[5]
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Example with 1,2-Dichloro-4-nitrobenzene: In the reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile, the substitution will occur at the chlorine atom para to the nitro group (C-1) rather than the one meta to it (C-2).[6] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the attack is at the para position, providing significant stabilization.
Troubleshooting Poor Regioselectivity:
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Confirm the Starting Material's Isomeric Purity: Ensure that the starting dichloronitro-aromatic compound is a single isomer.
-
Control Reaction Temperature: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product.
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Choice of Nucleophile: While the electronic effects of the nitro group are dominant, the nature of the nucleophile can sometimes influence selectivity, especially if there are multiple activated positions.
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation can be a significant issue. Here are some common side products and strategies to mitigate them:
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Disubstitution: In cases where the product of the initial SNAr reaction is still activated for further substitution, a second nucleophilic attack can occur, leading to a disubstituted product.
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Mitigation: Use a stoichiometric amount of the nucleophile or a slight excess. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction and minimize disubstitution.
-
-
Hydrolysis of the Nitro Group: Under harsh basic conditions and high temperatures, the nitro group itself can sometimes be displaced by a nucleophile, although this is less common than halide displacement.
-
Mitigation: Use the mildest basic conditions and the lowest temperature that allow the desired reaction to proceed at a reasonable rate.
-
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Benzyne Formation: In the absence of activating groups and in the presence of a very strong base (like sodium amide), a benzyne intermediate can form through an elimination-addition mechanism, which can lead to a mixture of regioisomers.[7] However, for dichloronitro-aromatics, the SNAr mechanism is typically favored due to the strong activation by the nitro group.
-
Mitigation: Use moderately basic conditions suitable for SNAr rather than extremely strong bases that promote benzyne formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for starting an SNAr reaction with a dichloronitro-aromatic compound?
A1: A good starting point for a typical SNAr reaction would be to use a polar aprotic solvent like DMSO or DMF, a moderate base such as K₂CO₃ if your nucleophile is neutral, and a reaction temperature of around 80-120°C. The reaction should be monitored by TLC or GC/MS to track the consumption of the starting material.
Q2: How can I selectively reduce the nitro group in a dichloronitro-aromatic compound without affecting the chloro substituents?
A2: Selective reduction of the nitro group is a common transformation. While catalytic hydrogenation with Pd/C is a powerful method for nitro reduction, it can sometimes lead to dehalogenation. Using Raney nickel for catalytic hydrogenation is often a better choice to avoid dehalogenation of aromatic chlorides. Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, provides a mild and effective way to reduce the nitro group while preserving the chloro substituents.
Q3: Can I perform a Buchwald-Hartwig amination on a dichloronitro-aromatic compound?
A3: Yes, Buchwald-Hartwig amination can be a powerful tool for forming C-N bonds with aryl halides. However, the presence of the nitro group can sometimes complicate these reactions. Specific palladium catalysts and ligands have been developed for the amination of nitroarenes. Optimization of the catalyst system, base, and solvent is crucial for a successful transformation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-Dichloro-4-nitroaniline from 4-nitroaniline
| Chlorinating Agent | Acid | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Chlorine bleaching liquor | Hydrochloric acid | 5-10, then 15-20, finally up to 70 | >80 | >96 | [8][9] |
| Potassium chlorate | Concentrated HCl | 25 | 87 | Not specified | [10] |
| Chlorine gas | Glacial acetic acid | ~30 | 86.5-90.6 | >97 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline via Chlorination of 4-nitroaniline
This protocol is based on the procedure described in US Patent 4,605,767.[9]
-
Reaction Setup: In a suitable reaction vessel, suspend 1 mole of 4-nitroaniline in a dilute aqueous solution containing 3-6 moles of hydrochloric acid. Add a suitable dispersing agent that is stable under the reaction conditions.
-
Initial Chlorination: Cool the suspension to 5-10°C. Slowly add chlorine bleaching liquor while maintaining the temperature in this range.
-
Intermediate Chlorination: After the initial addition, allow the temperature to rise to 15-20°C and continue the addition of the chlorinating agent until 90-95% of the intermediately formed 2-chloro-4-nitroaniline is converted to 2,6-dichloro-4-nitroaniline (this can be monitored by in-process controls like HPLC).
-
Final Reaction and Post-Chlorination: Without further addition of the chlorinating agent, increase the temperature of the suspension to 70°C. Then, perform a post-chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.
-
Work-up: Adjust the pH of the aqueous suspension to 9.0. Filter the solid product and wash it with a dilute mineral acid, followed by water.
-
Drying: Dry the final product, 2,6-dichloro-4-nitroaniline.
Protocol 2: Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene with Sodium Methoxide
This is a general protocol based on typical SNAr conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloronitrobenzene in methanol.
-
Reagent Addition: Add a solution of sodium methoxide (25% in methanol) to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for nucleophilic aromatic substitution on dichloronitro-aromatic compounds.
Caption: A troubleshooting decision tree for low conversion in SNAr reactions of dichloronitro-aromatic compounds.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. organic chemistry - How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Solved Nucleophilic Aromatic Substitution Reaction of 3,4 | Chegg.com [chegg.com]
- 10. Solved The reaction is of 3,4-dichloro-1-nitrobenzene with | Chegg.com [chegg.com]
Purification of crude 2,3-Dichloro-4-nitrobenzodifluoride by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,3-Dichloro-4-nitrobenzodifluoride and structurally related dihalo-nitro aromatic compounds by column chromatography. Given the limited specific literature on this compound, this guide also draws on best practices for the separation of similar halogenated nitroaromatic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of polar aromatic compounds like this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds based on polarity. Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For compounds that are sensitive to acidic conditions, deactivated or neutral silica gel can be used.
Q2: How do I choose an appropriate mobile phase (eluent) for my separation?
A2: The choice of mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A3: If your compound is very polar and does not move with standard solvents, you can try more polar solvent systems. For instance, a small percentage of methanol (1-5%) in dichloromethane can be effective. For highly polar compounds, a reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) might be a better alternative.
Q4: Can this compound decompose on the silica gel column?
A4: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. If you suspect decomposition (e.g., streaking on TLC, low recovery), consider using deactivated (neutral) silica gel or adding a small amount (0.1-1%) of a neutralizer like triethylamine to your eluent system after confirming your target compound is stable under these conditions.
Q5: What is the best method for loading my crude sample onto the column?
A5: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully apply it to the top of the column. This method is quick but can lead to band broadening if too much or too strong a solvent is used.
-
Dry Loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the prepared column. Dry loading is often preferred as it can lead to sharper bands and better separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | 1. Eluent is not polar enough.2. Compound may have decomposed on the silica.3. Compound is too polar for normal-phase chromatography. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).2. Test the stability of your compound on a small amount of silica with the chosen eluent. Consider using deactivated silica.3. Switch to reverse-phase chromatography. |
| Poor separation of product and impurities | 1. Inappropriate solvent system.2. Column was overloaded with crude material.3. Column was not packed properly (channeling).4. Elution was too fast. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values.2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a level and compact bed.4. Reduce the flow rate of the eluent. |
| Product elutes with the solvent front | 1. Eluent is too polar. | 1. Start with a less polar solvent system (e.g., a higher percentage of hexane). |
| Streaking of the product band | 1. Compound is sparingly soluble in the eluent.2. Sample was overloaded.3. Decomposition on the column. | 1. Choose a solvent system in which your compound is more soluble.2. Reduce the amount of sample loaded.3. Use deactivated silica or add a neutralizer to the eluent. |
| Low recovery of the product | 1. Compound is still on the column.2. Decomposition of the product.3. Product is co-eluting with an impurity. | 1. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for remaining compound.2. Address potential stability issues (see above).3. Re-evaluate the separation and consider re-chromatographing the mixed fractions. |
Experimental Protocol: Illustrative Purification of a Dihalo-Nitro Aromatic Compound
This protocol is a general guideline and should be optimized for your specific compound using TLC analysis.
1. Materials:
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Crude this compound (or similar compound)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
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Ethyl acetate
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Dichloromethane (for dry loading)
-
Glass chromatography column
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TLC plates (silica gel coated)
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Collection tubes/flasks
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Rotary evaporator
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
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Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation. An ideal system will show the product spot with an Rf value of approximately 0.3 and good separation from other spots.
3. Column Preparation (Slurry Method):
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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In a separate beaker, make a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
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Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
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Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
4. Sample Loading (Dry Loading Method):
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Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
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Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
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Carefully add this powder to the top of the packed column.
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Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
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Monitor the separation by periodically analyzing the collected fractions by TLC.
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Once the desired product has eluted, the polarity of the solvent can be increased to elute any remaining, more polar compounds.
6. Product Isolation:
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Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and purity of the final product.
Data Presentation
Table 1: Illustrative TLC Data for Optimization of Mobile Phase
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Observations |
| 9:1 | 0.15 | 0.25 | 0.05 | Poor separation between product and impurity A. |
| 8:2 | 0.35 | 0.55 | 0.10 | Good separation between all components. |
| 7:3 | 0.50 | 0.70 | 0.20 | All components move too high on the plate. |
Table 2: Illustrative Column Chromatography Parameters and Results
| Parameter | Value |
| Column Diameter | 4 cm |
| Silica Gel Amount | 100 g |
| Crude Sample Loaded | 2.0 g |
| Eluent System | Gradient: 9:1 to 8:2 Hexane:Ethyl Acetate |
| Fraction Size | 20 mL |
| Fractions containing pure product | 15-25 |
| Yield of Purified Product | 1.5 g (75%) |
| Purity (by HPLC/GC) | >98% |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
How to avoid polysubstitution in reactions with 2,3-Dichloro-4-nitrobenzodifluoride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 2,3-Dichloro-4-nitrobenzodifluoride, with a specific focus on preventing polysubstitution.
Introduction
This compound is a highly activated aromatic compound susceptible to nucleophilic aromatic substitution (SNAr). The presence of multiple halogen substituents and a strong electron-withdrawing nitro group makes this substrate prone to multiple substitutions, which can lead to undesired side products and reduced yields of the target monosubstituted compound. This guide offers strategies to control the reaction selectivity and achieve the desired chemical transformation. The principles discussed here are broadly applicable to other polyhalogenated and activated aromatic systems.
Frequently Asked Questions (FAQs)
Q1: What is polysubstitution in the context of reactions with this compound?
Polysubstitution refers to the replacement of more than one halogen atom on the benzene ring by a nucleophile. In the case of this compound, this would result in a mixture of monosubstituted, disubstituted, and potentially higher substituted products, complicating purification and reducing the yield of the desired single-substitution product.
Q2: Why is this compound particularly prone to polysubstitution?
The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atoms. This high degree of activation facilitates the initial nucleophilic attack. After the first substitution, the ring may remain sufficiently activated for a second substitution to occur, especially under harsh reaction conditions.
Q3: How can I predict which halogen will be substituted first?
The regioselectivity of the first substitution is determined by two main factors:
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Activation by the Nitro Group: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.
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Leaving Group Ability: In nucleophilic aromatic substitution, the leaving group ability of halogens is typically F > Cl > Br > I.
Given a plausible structure for this compound as 1,2-difluoro-3,4-dichloro-5-nitrobenzene, the fluorine atom at the 2-position is para to the nitro group, making it the most activated position and the most likely site for the initial substitution.
Q4: How does the first substitution affect the reactivity towards a second substitution?
The introduction of the first nucleophile modifies the electronic properties of the aromatic ring. If the incoming group is electron-donating (e.g., an amino or alkoxy group), it will decrease the ring's electrophilicity, thereby deactivating it towards further nucleophilic attack and helping to prevent polysubstitution. Conversely, if the substituent is also electron-withdrawing, the ring may remain activated for a second substitution.
Troubleshooting Guide: Avoiding Polysubstitution
This section provides solutions to common problems encountered when aiming for monosubstitution.
Problem: The reaction is producing a significant amount of disubstituted product.
This is the most common issue and can be addressed by carefully controlling the reaction parameters.
-
Solution 1: Stoichiometric Control of the Nucleophile
Limiting the amount of the nucleophile is the most direct way to favor monosubstitution. Using a molar ratio of 1:1 or slightly less of the nucleophile to the substrate ensures that there is insufficient nucleophile to react with the monosubstituted product.
-
Solution 2: Temperature and Reaction Time Management (Kinetic vs. Thermodynamic Control)
Monosubstitution is often the kinetically favored product, meaning it forms faster, while the disubstituted product may be more thermodynamically stable.[1][2] By running the reaction at a lower temperature, you can favor the kinetic product and minimize the formation of the thermodynamic product.[1][3] It is also crucial to monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop it once the starting material is consumed to prevent the subsequent formation of the disubstituted product.
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Solution 3: Solvent Selection
The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for SNAr reactions.[4] However, using a less polar solvent or a solvent system where the monosubstituted product is less soluble and precipitates out of the reaction mixture can prevent further reaction.
-
Solution 4: Choice of Nucleophile (Steric Effects)
Using a bulkier nucleophile can introduce steric hindrance that disfavors a second substitution, particularly if the remaining halogen is in a sterically congested position.[5][6][7]
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical SNAr reaction with a dihalogenated nitroaromatic compound.
| Entry | Nucleophile Equiv. | Temperature (°C) | Reaction Time (h) | Solvent | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | 1.0 | 25 | 24 | THF | 85 | 5 |
| 2 | 1.0 | 80 | 24 | THF | 60 | 35 |
| 3 | 2.2 | 25 | 24 | THF | 15 | 80 |
| 4 | 1.0 | 25 | 48 | THF | 70 | 25 |
Note: This data is illustrative and intended to demonstrate general trends.
Experimental Protocols
General Protocol for Selective Monosubstitution
This protocol provides a general methodology for achieving selective monosubstitution of this compound.
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Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.).
-
Nucleophile Addition: Slowly add a solution of the nucleophile (0.95-1.05 eq.) in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Once the starting material is consumed and minimal disubstituted product is observed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired monosubstituted product.
Mandatory Visualizations
Caption: Kinetic vs. Thermodynamic control in the substitution reaction.
Caption: General SNAr mechanism via a Meisenheimer intermediate.
Caption: Workflow for troubleshooting and minimizing polysubstitution.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. primo.lclark.edu [primo.lclark.edu]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Halogenated Benzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of halogenated benzenes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Rapid Temperature Increase or Runaway Reaction
Q1: My reaction temperature is increasing uncontrollably. What should I do?
A1: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, which can lead to a dangerous runaway reaction.[1] Immediate action is critical.
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Action: Immediately cease the addition of the nitrating agent and any external heating.
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Cooling: Intensify cooling by using an ice-salt bath or another appropriate cooling medium.
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Agitation: Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.
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Quenching (Emergency): If the temperature continues to rise, prepare for emergency quenching by slowly and carefully pouring the reaction mixture over a large volume of crushed ice with constant stirring.[2] Be aware that quenching itself can be exothermic due to the dilution of concentrated acids.
Q2: What are the primary causes of a runaway reaction during the nitration of halogenated benzenes?
A2: Runaway reactions in this context are typically caused by:
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Too Rapid Addition of Reagents: Adding the nitrating agent (mixed acid) or the halogenated benzene too quickly does not allow sufficient time for the generated heat to dissipate.[1][3]
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Inadequate Cooling: Insufficient cooling capacity of the ice bath or poor heat transfer from the reaction vessel.
-
Poor Agitation: Inefficient stirring can lead to localized hot spots where the reaction accelerates, initiating a runaway.
-
Incorrect Reagent Concentration: Using overly concentrated reagents can lead to a more vigorous and exothermic reaction than anticipated.
Issue: Low Yield or Incomplete Reaction
Q3: My nitration reaction has a low yield of the desired product. What are the possible reasons and how can I improve it?
A3: Low yields can stem from several factors:
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Suboptimal Temperature: The reaction may be too slow if the temperature is too low. While temperature control is crucial to prevent runaway reactions, maintaining the recommended temperature range is important for reaction completion.[4] For instance, after the initial exothermic phase, gentle heating (e.g., below 60°C) may be required to drive the reaction to completion.[2]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
-
Improper Mixed Acid Composition: The ratio and concentration of nitric acid and sulfuric acid are critical. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[6][7] An incorrect composition can lead to a slower reaction rate.
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Water Content: The presence of excess water in the reaction mixture can deactivate the nitronium ion and slow down the reaction.[8]
Issue: Formation of Byproducts
Q4: I am observing the formation of multiple products, including dinitrated compounds. How can I improve the selectivity for mononitration?
A4: The formation of dinitrated and other byproducts is a common issue. To enhance selectivity for the desired mononitro-halogenated benzene:
-
Strict Temperature Control: Higher temperatures favor dinitration. Maintaining a low reaction temperature, typically between 0-10°C during the addition of reagents, is crucial to minimize the formation of multiple nitrated products.[3][9]
-
Stoichiometry: Use a controlled molar ratio of the nitrating agent to the halogenated benzene. A slight excess of the halogenated benzene can favor mononitration.
-
Order of Addition: Slowly adding the halogenated benzene to the cold mixed acid is a common procedure to control the exotherm and minimize side reactions.[4]
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Monitoring: Use TLC or HPLC to monitor the reaction progress and stop it once the desired product is maximized and before significant amounts of byproducts are formed.[5]
Q5: What are the expected isomers for the nitration of chlorobenzene and bromobenzene, and how can they be separated?
A5: Halogens are ortho-, para-directing groups.[3] Therefore, the nitration of chlorobenzene and bromobenzene will primarily yield a mixture of the ortho- and para-isomers.[10][11] The meta-isomer is formed in negligible amounts.[4] The para-isomer is generally the major product due to less steric hindrance.[11] Separation of the isomers can often be achieved by recrystallization, as the para-isomer is typically less soluble than the ortho-isomer in solvents like ethanol.[4] Column chromatography can also be employed for more challenging separations.[2]
Frequently Asked Questions (FAQs)
Q6: Why is a mixture of concentrated nitric acid and sulfuric acid used for nitration?
A6: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). The nitronium ion is the electrophile that attacks the benzene ring.[6][7][12] Sulfuric acid also acts as a dehydrating agent, removing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[6][13]
Q7: What are the key safety precautions to take during the nitration of halogenated benzenes?
A7: Due to the highly exothermic nature of the reaction and the corrosive and hazardous properties of the reagents, strict safety measures are essential:
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[2][3]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
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Ice Bath: Always have a properly sized ice bath ready to cool the reaction.[2][3]
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Slow Addition: Add reagents slowly and portion-wise to control the reaction temperature.[1][3]
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Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.[14]
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Quenching: Be prepared for emergency quenching, but perform it with extreme caution.
Q8: Can continuous flow reactors be used for the nitration of halogenated benzenes?
A8: Yes, continuous flow reactors are an excellent alternative to batch processing for nitration reactions.[15] They offer significantly improved heat transfer and precise temperature control, which minimizes the risk of runaway reactions.[1][16] The small reaction volume at any given time enhances safety.[15] Continuous flow systems can also lead to improved selectivity and higher yields.[16]
Data Presentation
Table 1: Typical Reaction Conditions for Mononitration of Halogenated Benzenes
| Parameter | Chlorobenzene Nitration | Bromobenzene Nitration | Reference(s) |
| Halogenated Benzene | Monochlorobenzene | Bromobenzene | [17],[2] |
| Nitrating Agent | Mixed Acid (Conc. HNO₃ & Conc. H₂SO₄) | Mixed Acid (Conc. HNO₃ & Conc. H₂SO₄) | [18],[4] |
| Mixed Acid Ratio (v/v) | 1:1 HNO₃:H₂SO₄ (typical) | 1:1 HNO₃:H₂SO₄ (typical) | [4] |
| Reaction Temperature | 0-10°C (addition), < 50-55°C (reaction) | < 50-60°C | [2],[12] |
| Addition Method | Slow, dropwise addition of halogenated benzene to mixed acid | Slow, dropwise addition of bromobenzene to mixed acid | [3],[4] |
| Quenching | Pouring reaction mixture into cold water/ice | Pouring reaction mixture into cold water/ice | [2] |
| Primary Products | 1-Chloro-2-nitrobenzene & 1-Chloro-4-nitrobenzene | 1-Bromo-2-nitrobenzene & 1-Bromo-4-nitrobenzene | [10],[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-nitrobenzene
This protocol is adapted from established laboratory procedures.[2][4]
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromobenzene
-
Ice
-
95% Ethanol for recrystallization
Procedure:
-
In a flask, cautiously prepare the nitrating mixture by adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.[4]
-
While maintaining the temperature of the nitrating mixture below 10°C, slowly add 2.0 g of bromobenzene dropwise with continuous swirling or stirring.[4] The addition should be slow enough to prevent the temperature from rising significantly. Use the ice bath to control the exotherm.[2]
-
After the addition is complete and the initial exothermic reaction has subsided, allow the mixture to warm to room temperature and then heat it gently in a water bath at a temperature below 60°C for approximately 15 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 40 mL of cold water or crushed ice with stirring.[2]
-
Collect the solid product by vacuum filtration and wash the crystals thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from 95% ethanol to purify the 1-bromo-4-nitrobenzene. The ortho-isomer is more soluble and will largely remain in the mother liquor.[2][4]
Visualizations
Caption: Logical workflow for managing exothermic nitration reactions.
Caption: Troubleshooting guide for common nitration issues.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. chm.uri.edu [chm.uri.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. savitapall.com [savitapall.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. vpscience.org [vpscience.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Question: Is there an error in the given reaction? The reaction shown i.. [askfilo.com]
- 12. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Nitration and flow chemistry [ewadirect.com]
- 16. vapourtec.com [vapourtec.com]
- 17. researchgate.net [researchgate.net]
- 18. US3076037A - Process for the nitration of halobenzenes - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for C-H Bond Activation on Benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-H bond activation of benzothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for C-H bond activation on benzothiazoles?
The most frequently employed catalysts for the C-H functionalization of benzothiazoles are transition metal complexes based on palladium, rhodium, iridium, and copper. Each catalyst system offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance.
Q2: Which position on the benzothiazole ring is most commonly functionalized?
The C2 position of the benzothiazole ring is the most common site for C-H activation. This is due to the electronic properties of the heterocycle, where the C2-H bond is the most acidic. However, functionalization at other positions, such as C7, has also been achieved using specific directing group strategies.[1]
Q3: What are the key factors to consider when selecting a catalyst for a specific C-H activation reaction on benzothiazole?
The choice of catalyst depends on several factors, including:
-
The desired functional group to be introduced: Different catalysts are optimal for arylation, alkenylation, amination, or thiolation.
-
The substitution pattern of the benzothiazole substrate: Steric and electronic effects of existing substituents can influence catalyst activity and selectivity.
-
The coupling partner: The nature of the coupling partner (e.g., aryl halide, alkene, amine) will dictate the choice of the catalytic system.
-
Reaction conditions: Temperature, solvent, and additives play a crucial role in the success of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the C-H activation of benzothiazoles.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is not degraded. Use freshly opened or properly stored catalyst. - Consider in-situ generation of the active catalytic species. - For palladium catalysts, ensure the active Pd(0) or Pd(II) species is being formed and maintained. |
| Inappropriate Ligand or Additive | - The choice of ligand is critical. For palladium-catalyzed arylations, phosphine ligands like PPh3 or specialized diimine ligands can be beneficial.[2] - Additives such as copper salts (e.g., CuI) or silver salts (e.g., Ag2O) can act as co-catalysts or oxidants and significantly improve yields.[3] - For some palladium-catalyzed reactions, a combination of ligands (e.g., phenanthroline and PPh3) can offer superior catalytic activity.[2] |
| Incorrect Solvent | - The polarity and coordinating ability of the solvent can have a profound effect. - For palladium-catalyzed arylations, polar aprotic solvents like DMF or NMP are often used.[4] - Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote palladium-catalyzed C-H functionalization at room temperature.[3][5] |
| Suboptimal Reaction Temperature | - While some reactions proceed at room temperature, many C-H activation reactions require elevated temperatures (80-150 °C) to overcome the activation barrier.[4] - Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Presence of Inhibitors | - Ensure all reagents and solvents are pure and dry. Water and oxygen can deactivate some catalytic systems. - Use of an inert atmosphere (e.g., nitrogen or argon) is often necessary. |
| Poor Substrate Reactivity | - Electron-donating or -withdrawing groups on the benzothiazole or coupling partner can affect reactivity. Consider modifying the substrate if possible. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Lack of a Directing Group | - For functionalization at positions other than C2, a directing group is often necessary to guide the catalyst to the desired C-H bond. - For C7 arylation, a (thio)phenoxy chelation-assisted mechanism has been proposed where an opened form of the benzothiazole directs the palladium catalyst.[1] |
| Steric Hindrance | - Steric bulk on the substrate or ligand can influence which C-H bond is most accessible to the catalyst. - Modifying the ligand size can sometimes improve selectivity. |
| Electronic Effects | - The inherent electronic properties of the benzothiazole ring favor C2 activation. Overcoming this preference for other positions requires carefully designed catalytic systems. |
| Reaction Conditions | - Solvent and additives can influence regioselectivity. For pyrazolo[1,5-a]pyrimidines, the choice of additive and solvent was shown to control C3 versus C7 arylation.[1] |
Problem 3: Catalyst Deactivation or Decomposition
| Possible Cause | Troubleshooting Step |
| Oxidative Addition of Substrate/Product | - The product itself can sometimes coordinate to the metal center and inhibit catalyst turnover. |
| Formation of Off-Cycle Species | - Undesired side reactions can lead to the formation of inactive metal complexes. |
| High Reaction Temperatures | - Prolonged heating at high temperatures can lead to catalyst decomposition. - Consider using a more active catalyst that operates at a lower temperature. |
| Air or Moisture Sensitivity | - Many catalysts are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used. |
Data Presentation: Catalyst Performance in C-H Arylation of Benzothiazole
The following table summarizes quantitative data for various palladium-catalyzed C-H arylation reactions of benzothiazole.
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd@Chitosan | 4-iodoacetophenone | K2CO3 | DMF | 80 | 2.5 | 83-93 | [4] |
| Pd(OAc)2 / Ag2O | Iodobenzene | NaOAc | HFIP | RT | - | - | [3] |
| PdCl2 / PivOK | - | - | NMP | 150 | - | - | [1] |
| Pd2(dba)3 / Phen.H2O / PPh3 | Aryl halides | - | - | - | - | Excellent | [2] |
Experimental Protocols
Palladium-Catalyzed C-H Arylation of Benzothiazole with Iodoarenes at Room Temperature
This protocol is adapted from a versatile synthetic method for direct arylation.[3][5]
Materials:
-
Benzothiazole
-
Substituted Iodoarene
-
Palladium(II) Acetate (Pd(OAc)2)
-
Silver(I) Oxide (Ag2O) as an oxidant
-
Sodium Acetate (NaOAc) as a base
-
Hexafluoroisopropanol (HFIP) as the solvent
Procedure:
-
To a reaction vessel, add benzothiazole, the iodoarene, Pd(OAc)2, Ag2O, and NaOAc.
-
Add HFIP as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.
Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol describes a method for the condensation of 2-aminobenzenethiols with nitriles.[6][7]
Materials:
-
2-Aminobenzenethiol
-
Substituted Nitrile
-
Copper catalyst (e.g., CuI)
Procedure:
-
In a reaction vessel, combine the 2-aminobenzenethiol, the nitrile, and the copper catalyst.
-
The reaction can often be performed in a suitable solvent like ethanol.
-
Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
After the reaction is complete, cool the mixture and perform a suitable work-up procedure.
-
The product, a 2-substituted benzothiazole, can be purified by crystallization or column chromatography.
Visualizations
Caption: A workflow for catalyst selection and optimization in C-H activation of benzothiazoles.
Caption: A simplified catalytic cycle for the palladium-catalyzed C-H arylation of benzothiazoles.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in fluorination of dichloronitrobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in the fluorination of dichloronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the fluorination of dichloronitrobenzene?
Low conversion rates in this nucleophilic aromatic substitution (SNAr) reaction are typically linked to several critical factors:
-
Inactive Fluorinating Agent: The activity of the potassium fluoride (KF) is paramount. The presence of water can significantly hinder the reaction.
-
Ineffective Catalyst: The choice and condition of the phase-transfer catalyst (PTC) are crucial for facilitating the reaction between the solid KF and the organic substrate.[1] Catalyst decomposition at high temperatures can also stall the reaction.[2]
-
Presence of Water: This reaction is highly sensitive to moisture. Water in the reagents or solvent can deactivate the fluoride ions and lead to side reactions.[3][4]
-
Suboptimal Reaction Temperature: The reaction requires high temperatures, typically between 180°C and 250°C, to proceed at a reasonable rate.[5] However, excessively high temperatures can cause catalyst degradation.
-
Improper Solvent Choice: Aprotic polar solvents like Sulfolane, DMSO, or DMF are necessary to solubilize the reactants and facilitate the substitution.[5][6][7][8]
-
Poor Mixing: Inadequate agitation can lead to poor contact between the solid potassium fluoride and the dissolved dichloronitrobenzene, especially in reactions run without a solvent.[3]
Q2: How does the phase-transfer catalyst (PTC) work, and which one should I choose?
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the fluoride anion from the solid phase (KF) into the organic phase where the dichloronitrobenzene is dissolved.[9] This makes the "naked" fluoride ion a much stronger nucleophile.
Commonly used PTCs include tetramethylammonium chloride, tetrabutylphosphonium bromide, and crown ethers like 18-crown-6.[3][8] The choice of catalyst can significantly impact yield. For instance, tetramethylammonium salts can be particularly effective as they are stable at the high temperatures required for the reaction.[2]
Q3: My potassium fluoride (KF) is from a new bottle, but the reaction is still failing. What could be the issue?
Potassium fluoride is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Even a new bottle can contain sufficient water to inhibit the reaction. It is best practice to use spray-dried potassium fluoride or to dry the KF under a vacuum at high temperatures before use.[4] The water content should ideally be below 2.5% by weight.[3]
Q4: I am observing the formation of di-fluorinated byproducts. How can I improve selectivity for the mono-fluorinated product?
The formation of di-fluorinated products, such as 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene, occurs when the reaction continues after the first chlorine has been substituted.[5] To improve selectivity for the mono-substituted product (e.g., 3-chloro-4-fluoronitrobenzene), you can:
-
Adjust Molar Ratios: Use a molar excess of the dichloronitrobenzene starting material relative to the potassium fluoride.[3]
-
Control Reaction Time: Monitor the reaction closely using GC or TLC and stop it once the desired product is maximized.
-
Optimize Temperature: Lowering the reaction temperature may slow down the second substitution more than the first, though this will also affect the overall conversion rate.
Q5: Can this reaction be performed without a solvent?
Yes, the reaction can be carried out in the essential absence of a solvent.[3] In this case, a molar excess of the liquid dichloronitrobenzene substrate is used to act as the solvent. This method can increase the yield and simplify purification, but it requires vigorous and efficient stirring to ensure the suspension does not become too viscous and remains well-mixed.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Wet potassium fluoride (KF). 2. Inactive or insufficient phase-transfer catalyst (PTC). 3. Reaction temperature is too low. 4. Incorrect solvent. | 1. Use spray-dried KF or dry standard KF in a vacuum oven before use.[4] 2. Use a fresh, high-purity PTC. Increase catalyst loading to 3-5% by weight relative to the dichloronitrobenzene.[3] 3. Gradually increase the temperature in 10°C increments, monitoring for product formation and potential decomposition. Optimal temperatures are often above 180°C.[5] 4. Ensure you are using a suitable aprotic polar solvent like Sulfolane, DMSO, or DMF.[5][7][8] |
| Reaction Starts but Stalls | 1. Catalyst decomposition at high temperatures. 2. Poor mixing or solidification of the reaction mixture. | 1. Choose a more thermally stable catalyst, such as a tetramethylammonium salt.[2] Consider adding the catalyst in portions over time. 2. Increase the stirring rate. If running solvent-free, ensure the excess of dichloronitrobenzene is sufficient to maintain a stirrable slurry.[3] |
| Significant Side Product Formation | 1. Reaction temperature is too high or reaction time is too long, leading to di-substitution. 2. Presence of water causing hydrolysis byproducts. 3. Isomeric impurities in the starting material. | 1. Reduce the reaction temperature and monitor the reaction progress more frequently to find the optimal endpoint.[6] 2. Ensure all reagents and the reaction apparatus are scrupulously dry. 3. Verify the purity of the starting dichloronitrobenzene isomer by GC or NMR. |
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on Fluorination of p-Chloronitrobenzene (Data adapted from a study on a similar substrate to illustrate catalyst effect)
| Catalyst | Catalyst Dosage (% of substrate) | Conversion Rate (%) | Yield (%) |
| Tetramethylammonium chloride | 4.5% | 97.86 | 91.58 |
| Tetrabutylammonium bromide | 4.5% | ~95 | ~88 |
| Benzyl triethylammonium chloride | 4.5% | ~92 | ~85 |
| Polyethylene glycol 400 | 4.5% | ~88 | ~80 |
| Conditions: p-chloronitrobenzene, KF (1.75 eq.), DMF, 150°C, 15 hours.[8] |
Table 2: Effect of Reaction Conditions on Fluorination of Dichloronitrobenzenes
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Major Product |
| 3,4-Dichloronitrobenzene | None | Sulfolane | 225 | 4.5 | 100 | 3-Chloro-4-fluoronitrobenzene (93% selectivity)[10] |
| 2,4-Dichloronitrobenzene | None | Sulfolane | 226-234 | 24 | 63 | 2-Chloro-4-fluoronitrobenzene & 2,4-Difluoronitrobenzene[5] |
| 2,3-Dichloronitrobenzene | Tetrabutylphosphonium bromide | None (excess substrate) | 180 | 19 | >65 | 2-Fluoro-3-chloronitrobenzene[3] |
| 3,4-Dichloronitrobenzene | Tetramethylammonium chloride | DMSO | 140-150 | 5 | >95 (implied) | 3-Chloro-4-fluoronitrobenzene (86% yield)[7] |
Experimental Protocols
Protocol: Synthesis of 3-Chloro-4-fluoronitrobenzene
This protocol is a representative example based on common procedures.[7] Researchers should adapt it based on their specific equipment and safety protocols.
Reagents & Materials:
-
3,4-Dichloronitrobenzene (1.0 eq.)
-
Spray-dried Potassium Fluoride (KF) (1.2-1.5 eq.)
-
Phase-Transfer Catalyst (e.g., Tetramethylammonium chloride, 0.05 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry by flame-drying under vacuum or oven-drying glassware.
-
Charging Reagents: To the reaction flask under a nitrogen atmosphere, add 3,4-dichloronitrobenzene, anhydrous DMSO, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 140-150°C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 5-10 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (KF, KCl).
-
Purification: The crude product in the filtrate can be purified. A common method is steam distillation or recrystallization from a suitable solvent like methanol to obtain the pure 3-chloro-4-fluoronitrobenzene.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: General experimental workflow for fluorination.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. US4642399A - Method for producing fluoronitrobenzene compounds - Google Patents [patents.google.com]
- 3. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 4. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Removal of unreacted starting material from 2,3-Dichloro-4-nitrobenzodifluoride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2,3-Dichloro-4-nitro-functionalized benzene derivatives. The following information addresses common issues related to the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving the nitration of dichlorobenzene derivatives?
A1: The most common impurities are typically isomers of the desired product. For instance, the nitration of 1,2-dichlorobenzene can yield both 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene.[1][2][3] Additionally, minor byproducts such as phenolic compounds can sometimes be formed during nitration reactions.[4] Unreacted starting materials also contribute to the impurity profile.
Q2: How can I remove unreacted 2,3-Dichloro-4-nitro-substituted benzene starting material from my reaction mixture?
A2: The primary methods for removing unreacted starting material and other impurities are crystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of your product and the impurities.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to use a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. For dichloronitrobenzene compounds, solvents like ethanol, methanol, or mixtures of hexanes and ethyl acetate can be effective.[4] The solubility data in the table below can help guide your solvent selection.
Q4: When should I use column chromatography?
A4: Column chromatography is ideal for separating compounds with different polarities.[5][6][7] If your desired product and the unreacted starting material have a significant difference in polarity, silica gel or alumina column chromatography can be a very effective purification method.
Q5: Can I use a chemical wash to remove certain impurities?
A5: Yes, a chemical wash during workup can be effective for removing specific types of impurities. For example, a dilute aqueous base wash (like sodium bicarbonate or sodium hydroxide) can remove acidic impurities.[8] One specialized method involves sulfonating undesired isomers with sulfuric acid and sulfur trioxide to make them water-soluble, allowing them to be washed away.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The product is too soluble in the chosen solvent, or the solution is not saturated. | - Try adding a co-solvent in which the product is insoluble (an "anti-solvent").- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the solute is below the boiling point of the solvent. The solution may also be supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the oil is soluble to try and redissolve it, then cool slowly.- Re-dissolve the oil in a larger volume of solvent and cool slowly. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. Too much solvent was used. | - Use a smaller volume of the recrystallization solvent.- Cool the crystallization mixture for a longer period or to a lower temperature.- After filtering, wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and starting material. | The polarity of the eluent is too high or too low. The stationary phase is not appropriate. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.[5]- Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Consider using a different stationary phase (e.g., alumina instead of silica gel, or a reverse-phase silica). A fluorinated reversed-phase column has been reported to be effective for separating nitro compounds.[10] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase.- For very polar compounds on silica gel, adding a small percentage of methanol or acetic acid to the eluent may be necessary. |
| Cracking or channeling of the column packing. | Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry.[6]- Do not let the top of the column run dry.[5] |
Data Presentation
Solubility of Dichloronitrobenzene Isomers in Various Solvents
The following table summarizes the solubility of 2,3-dichloronitrobenzene (2,3-DCNB) and 3,4-dichloronitrobenzene (3,4-DCNB) in different organic solvents. This data is useful for selecting appropriate solvents for recrystallization and chromatography. Solubility generally increases with temperature.[11][12]
| Solvent | Solubility of 2,3-DCNB | Solubility of 3,4-DCNB |
| Ethyl Acetate | High | High |
| Tetrachloromethane | High | High |
| 1-Butanol | Moderate | Moderate |
| 1-Propanol | Moderate | Moderate |
| Cyclohexane | Moderate | Moderate |
| 2-Propanol | Low | Low |
| Heptane | Low | Low |
| Hexane | Low | Low |
| Methanol + Water Mixtures | Solubility increases with higher methanol concentration.[13] | Solubility increases with higher methanol concentration.[13] |
| Ethanol + Water Mixtures | Solubility increases with higher ethanol concentration.[13] | Solubility increases with higher ethanol concentration.[13] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Stationary Phase Selection: For nitroaromatic compounds, silica gel is a common choice. Alumina can also be used.[6]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives good separation between the desired product and the unreacted starting material. A common starting point for chlorinated nitroaromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.[7]
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the desired compound is soluble when hot but sparingly soluble when cold. The unreacted starting material should ideally have different solubility characteristics.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of a crude reaction mixture.
References
- 1. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 10. Nitro compound separation - Chromatography Forum [chromforum.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions Involving 2,3-Dichloro-4-nitrobenzodifluoride and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloro-4-nitrobenzodifluoride and its structural analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and scale-up of reactions involving this class of compounds. Given the ambiguity of the term "benzodifluoride," this guide will focus on the closely related and synthetically relevant compound, 2,3-dichloro-4-fluoronitrobenzene , as a representative substrate for nucleophilic aromatic substitution (SNAr) reactions. The principles and troubleshooting advice provided are broadly applicable to other polychlorinated and nitrated aromatic systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2,3-dichloro-4-fluoronitrobenzene in drug development?
A1: 2,3-Dichloro-4-fluoronitrobenzene and its isomers are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, 3-chloro-4-fluoronitrobenzene is a key building block for quinolone antibacterials, such as Norfloxacin and Ciprofloxacin, as well as the anti-cancer drug gefitinib.[1][2] Its highly substituted and electron-deficient aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[2]
Q2: Which halogen is the most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction with 2,3-dichloro-4-fluoronitrobenzene?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3] The reactivity of the leaving group is F > Cl > Br > I. This is because the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluorine atom is the most likely halogen to be displaced, provided it is in a position activated by the nitro group (ortho or para).
Q3: How does the position of the nitro group affect the reactivity of the halogens?
A3: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack. This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] A meta-directing nitro group offers no such resonance stabilization, rendering the leaving group significantly less reactive.[4]
Q4: What are the typical reaction conditions for an SNAr reaction with these types of compounds?
A4: SNAr reactions with polychlorinated nitroaromatics are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) to facilitate the dissolution of the nucleophile and stabilize the charged intermediate.[5] The reaction often requires elevated temperatures and the presence of a base to deprotonate the nucleophile or neutralize any acid formed during the reaction. Phase-transfer catalysts may also be employed, particularly in solid-liquid systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the leaving group (e.g., nitro group is meta to the halogen).2. Reaction temperature is too low.3. Nucleophile is not strong enough.4. Inadequate solvent polarity. | 1. Verify the substitution pattern of your starting material. The nitro group should be ortho or para to the intended leaving group.[4]2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species (e.g., using NaH to form an alkoxide from an alcohol).4. Switch to a more polar aprotic solvent like DMSO or DMF.[5] |
| Multiple Products/Low Selectivity | 1. Displacement of multiple halogens.2. Reaction with the nitro group (denitration).3. Side reactions involving the nucleophile or product. | 1. Use milder reaction conditions (lower temperature, shorter reaction time) to favor monosubstitution. Carefully control the stoichiometry of the nucleophile.2. This is more common with certain nucleophiles like thiols. Consider using a less reactive nucleophile or protecting the nitro group if possible.3. Analyze byproducts to understand side reactions. Adjust reaction conditions or protect sensitive functional groups. |
| Product Decomposition | 1. Reaction temperature is too high.2. Product is unstable under basic conditions.3. Presence of residual starting materials or catalysts promoting degradation. | 1. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.2. If the product is base-sensitive, use a milder base or a stoichiometric amount. Consider a workup procedure that quickly neutralizes the reaction mixture.3. Ensure complete conversion of starting materials and effective removal of catalysts during workup and purification. |
| Difficult Purification | 1. Product and starting material have similar polarities.2. Formation of highly polar byproducts.3. Product is insoluble. | 1. Optimize the reaction to drive it to completion. If separation is still difficult, consider derivatization of the product or starting material to alter its polarity before chromatography.2. Use an appropriate workup to remove polar impurities (e.g., aqueous washes). Recrystallization may be effective.3. For insoluble products, consider filtration and washing directly from the reaction mixture. Continuous stirred-tank reactors (CSTRs) may be beneficial for handling slurries in scaled-up processes.[6] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative example for the reaction of a polychlorinated nitroaromatic with an amine nucleophile.
Materials:
-
2,3-dichloro-4-fluoronitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K2CO3 or Et3N) (1.5 - 2.0 eq)
-
Solvent (e.g., DMSO, DMF, or ACN)
Procedure:
-
To a stirred solution of 2,3-dichloro-4-fluoronitrobenzene in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative reaction conditions and yields for SNAr reactions on related dichloronitrobenzene isomers. This data can be used as a starting point for optimizing reactions with 2,3-dichloro-4-fluoronitrobenzene.
| Starting Material | Nucleophile/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3,4-Dichloronitrobenzene | KF, Phase Transfer Catalyst | DMSO | 140-150 | 5 | 3-Chloro-4-fluoronitrobenzene | 86 |
| 3,4-Dichloronitrobenzene | KF/CsF (9:1), Benzyltrimethylammonium bromide | - | 180 | 21 | 3-Chloro-4-fluoronitrobenzene | >70 (conversion) |
| 2,3-Dichloronitrobenzene | KF, Tetramethylammonium chloride | - | 180 | 19 | 3-Chloro-2-fluoronitrobenzene | >70 (conversion) |
| 2,4-Dichloronitrobenzene | Morpholine | EtOH | Reflux | - | 4-(2-Chloro-4-nitrophenyl)morpholine | - |
Visualizations
Experimental Workflow for SNAr Reactions
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in SNAr reactions.
References
Technical Support Center: Analysis of 2,3-Dichloro-4-nitrobenzodifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 2,3-Dichloro-4-nitrobenzodifluoride using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.
1. Poor Peak Shape: Tailing or Fronting Peaks
Question: My chromatogram shows significant peak tailing for the main compound and its impurities. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing polar, halogenated, and nitroaromatic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes & Solutions:
| Cause | Solution |
| Residual Silanol Interactions | Acidic silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing. Lowering the mobile phase pH (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanols and reduce these interactions.[1][2] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is too close to the pKa of an acidic or basic impurity, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] |
| Column Overload | Injecting too much sample can saturate the column, causing peak distortion. Reduce the injection volume or dilute the sample.[2] |
| Contamination | Contamination of the guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column. |
2. Poor Resolution Between Peaks
Question: I am unable to separate the main peak from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation is critical for accurate quantification of impurities. Poor resolution can be addressed by optimizing the mobile phase, column, and other chromatographic parameters.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase significantly impact selectivity. Experiment with different organic modifiers or adjust the gradient slope for better separation. |
| Incorrect Column Chemistry | A standard C18 column may not provide sufficient selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with aromatic and polar compounds. |
| Flow Rate Too High | A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time. |
| Temperature Fluctuations | Inconsistent column temperature can lead to retention time shifts and affect resolution. Use a column oven to maintain a stable temperature. |
3. Baseline Noise or Drift
Question: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small impurity peaks. What are the likely causes?
Answer:
A stable baseline is essential for detecting and quantifying low-level impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can cause baseline noise. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[3] |
| Detector Issues | A dirty flow cell in the UV detector can cause baseline noise. Flush the flow cell with an appropriate solvent. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can lead to a pulsating or drifting baseline. Check for leaks and ensure the pump is properly primed and seals are in good condition.[3] |
| Column Bleed | At elevated temperatures or extreme pH, the stationary phase can degrade and "bleed," causing a rising baseline, especially in gradient elution. Operate within the recommended pH and temperature range for the column. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: While a definitive list of impurities depends on the specific synthetic route, potential impurities could include:
-
Isomers: Positional isomers formed during the nitration or chlorination steps.
-
Incompletely Fluorinated Intermediates: Starting materials or intermediates where the fluorination is not complete.
-
Hydrolysis Products: Degradation of the benzodifluoride moiety to a benzaldehyde or benzoic acid derivative, especially if exposed to moisture.
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
Q2: What type of HPLC column is best suited for this analysis?
A2: A reversed-phase C18 column is a good starting point. However, for challenging separations involving halogenated and nitroaromatic compounds, a phenyl-hexyl column might provide better selectivity due to π-π interactions.
Q3: What mobile phase composition should I start with?
A3: A common starting point for reversed-phase HPLC is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid. A typical gradient might run from 10% B to 90% B over 20-30 minutes.
Q4: What detection wavelength should be used?
A4: To determine the optimal wavelength, a UV scan of the this compound standard should be performed. Aromatic nitro compounds typically have strong absorbance in the range of 254 nm to 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.
Q5: How can I confirm the identity of an unknown impurity peak?
A5: The most definitive way to identify an unknown impurity is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, which, along with knowledge of the synthetic process, can help in elucidating its structure.
Experimental Protocols
Hypothetical HPLC Method for Impurity Profiling
This protocol provides a starting point for method development.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B in 25 min, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A logical pathway for identifying an unknown impurity.
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 2,3-Dichloro-4-nitrobenzodifluoride
For researchers, scientists, and drug development professionals, the precise quantification of 2,3-Dichloro-4-nitrobenzodifluoride, a halogenated nitroaromatic compound, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing research. This guide provides a comparative overview of suitable analytical methodologies, supported by experimental data from closely related compounds, to aid in the selection of the most appropriate technique for your specific needs.
Due to the limited availability of direct analytical methods for this compound, this guide draws upon established and validated methods for analogous halogenated and nitroaromatic compounds. The principles and performance data presented herein offer a strong foundation for the development and validation of a robust quantification method for the target analyte.
Comparative Overview of Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Spectrophotometric methods may also be considered for simpler applications.
| Analytical Method | Principle | Instrumentation | Sample Preparation | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio. | Gas Chromatograph, Mass Spectrometer (e.g., Quadrupole, Triple Quadrupole) | Liquid-liquid extraction, solid-phase extraction (SPE), or direct injection of a solution in a volatile solvent. | 0.1 - 10 ng/L | 0.5 - 50 ng/L | 5 - 1000 ng/L | High sensitivity and selectivity, excellent for complex matrices, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection.[1] | HPLC system (pump, injector, column), Mass Spectrometer (e.g., ESI-MS/MS) | Dissolution in a suitable solvent, filtration. | 0.05 - 0.23 ng/mL[1] | 0.1 - 1.0 ng/mL | 1 - 1000 ng/mL | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, high throughput. | Matrix effects can suppress or enhance ionization, potentially higher cost of instrumentation. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution, based on the Beer-Lambert law. | UV-Visible Spectrophotometer | Dissolution in a UV-transparent solvent. | 1 - 10 µg/mL | 5 - 30 µg/mL | 1 - 50 µg/mL | Simple, cost-effective, rapid analysis. | Lower sensitivity and selectivity compared to chromatographic methods, susceptible to interference from other absorbing species. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Adapted from EPA Method 8091 for Nitroaromatics)[2]
This method is suitable for the analysis of this compound in various matrices following appropriate extraction.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass spectrometer with an electron ionization (EI) source.
Reagents and Standards:
-
Solvents: Hexane or isooctane (pesticide grade or equivalent).
-
Stock Standard Solution: Prepare a stock standard of this compound (e.g., 1000 mg/L) in hexane or isooctane. Commercially certified standards can also be used.[2]
-
Working Standards: Prepare a series of working standards by diluting the stock solution in the chosen solvent to cover the desired calibration range.
-
Internal Standard (Optional but Recommended): A structurally similar compound not expected to be in the sample (e.g., 1-chloro-3-nitrobenzene) can be used to improve precision.[2]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 L of aqueous sample, add a suitable surrogate standard.
-
Adjust the pH of the sample as necessary.
-
Extract the sample with three successive portions of a suitable solvent (e.g., dichloromethane or hexane).
-
Combine the extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
If using an internal standard, add it to the final extract before analysis.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.
Quantification:
-
Generate a calibration curve by plotting the peak area response of the analyte against its concentration in the working standards.
-
Quantify the analyte in the sample extract using the calibration curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This method is ideal for the direct analysis of this compound in solutions and can be adapted for various sample matrices.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Standards:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Stock and Working Standards: Prepare as described for the GC-MS method, using the mobile phase or a compatible solvent as the diluent.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-MS Conditions:
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI in negative ion mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound.
Quantification:
-
Construct a calibration curve based on the peak area response of the MRM transitions versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Workflow
A general experimental workflow for the quantification of this compound is depicted below. This process highlights the key stages from sample receipt to final data analysis.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. GC-MS offers high sensitivity and is well-suited for volatile and semi-volatile compounds in complex matrices. HPLC-MS provides versatility for a broader range of compounds, including those that are non-volatile or thermally labile. UV-Visible spectrophotometry, while less sensitive and specific, can be a practical choice for rapid and routine analysis of simpler samples. The information and protocols provided in this guide serve as a valuable starting point for developing and validating a fit-for-purpose analytical method for this important compound.
References
Navigating the Analysis of 2,3-Dichloro-4-nitrobenzodifluoride Metabolites: A Comparative Guide to HPLC-MS/MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the robust analysis of xenobiotic metabolites is a cornerstone of understanding efficacy and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of 2,3-Dichloro-4-nitrobenzodifluoride metabolites. Due to a lack of specific published methods for this compound, this guide leverages data and protocols from structurally analogous nitroaromatic and halogenated compounds to provide a comprehensive analytical framework.
The metabolism of nitroaromatic compounds, such as dichloronitrobenzenes, typically involves two primary pathways: the reduction of the nitro group to an aniline and the conjugation with glutathione to form mercapturic acid derivatives.[1][2][3][4] The presence of fluorine atoms, as in this compound, generally increases metabolic stability, though metabolic modifications at other sites on the molecule are still anticipated.[5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A Detailed Protocol
HPLC-MS/MS is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[6][7] Below is a representative protocol for the analysis of nitroaromatic compounds, which can be adapted for this compound metabolites.
Experimental Protocol
1. Sample Preparation (from Urine)
-
Objective: To extract metabolites and remove interfering matrix components.
-
Procedure:
-
To 1 mL of urine, add an equal volume of methanol to precipitate proteins.[8]
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For the analysis of conjugated metabolites, an enzymatic or acidic hydrolysis step can be incorporated prior to protein precipitation.[8]
-
Solid-Phase Extraction (SPE) can be employed for further clean-up and concentration of the analytes.[9][10]
-
2. Chromatographic Separation (HPLC)
-
Objective: To separate the parent compound and its metabolites.
-
Instrumentation: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is commonly used for the separation of nitroaromatic compounds.[11]
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometric Detection (MS/MS)
-
Objective: To detect and quantify the separated metabolites with high specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for nitroaromatic compounds.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7][9][12] Specific precursor-to-product ion transitions would need to be determined for this compound and its predicted metabolites.
Performance Comparison: HPLC-MS/MS vs. Alternative Methods
While HPLC-MS/MS is a powerful technique, other methods can also be employed for the analysis of nitroaromatic compounds. The following table compares the performance of HPLC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical technique. The quantitative data presented are representative of nitroaromatic compound analysis and should be considered as a general guide.
| Parameter | HPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[6][9] | 0.02 - 38 ng/L (with SPME)[13] |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL[6][9] | Not explicitly stated, but generally higher than LOD. |
| **Linearity (R²) ** | >0.99[11] | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Derivatization | Generally not required.[7] | Often required for polar metabolites to increase volatility. |
| Throughput | High, with typical run times of 10-20 minutes. | Moderate, with longer run times often required. |
| Applicability | Broad applicability to a wide range of polar and non-polar metabolites. | Best suited for volatile and thermally stable compounds. |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the expected metabolic fate of this compound, the following diagrams are provided.
Conclusion
The analysis of this compound metabolites, while not specifically detailed in existing literature, can be effectively approached using established HPLC-MS/MS methodologies for analogous nitroaromatic compounds. This guide provides a foundational protocol and comparative data to aid researchers in developing and validating a robust analytical method. The high sensitivity and specificity of HPLC-MS/MS make it the recommended technique for accurate quantification and identification of metabolites in complex biological matrices. Alternative methods such as GC-MS can also be considered, particularly for volatile metabolites, but may require derivatization. The provided workflow and putative metabolic pathway offer a comprehensive starting point for researchers entering this area of study.
References
- 1. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of 2:4-, 2:5- and 3:4-dichloronitrobenzene in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 2,3-Dichloro-4-nitrobenzodifluoride vs. 2,4-dinitrochlorobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3-Dichloro-4-nitrobenzodifluoride and 2,4-dinitrochlorobenzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of publicly available experimental data for this compound, this comparison is based on established principles of physical organic chemistry and data for analogous compounds.
Executive Summary
2,4-Dinitrochlorobenzene is a well-established, highly reactive substrate for SNAr reactions, driven by the strong electron-withdrawing capacity of its two nitro groups. While direct experimental data for this compound is not available, a qualitative analysis of its structure suggests it would also be a reactive substrate, though likely less reactive than 2,4-dinitrochlorobenzene. The combined electron-withdrawing effects of the nitro, chloro, and fluoro substituents in this compound are expected to activate the aromatic ring towards nucleophilic attack. However, the precise reactivity will depend on the position of the fluorine atoms and the interplay of inductive and resonance effects.
Theoretical Comparison of Reactivity
The reactivity of aryl halides in SNAr reactions is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase reactivity by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
2,4-Dinitrochlorobenzene:
The two nitro groups on this molecule are powerful EWGs, acting through both inductive and resonance effects.[1][2][3] This strong electron withdrawal polarizes the carbon-chlorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][2] The nitro groups also effectively stabilize the negative charge of the Meisenheimer complex through resonance, which lowers the activation energy of the reaction.
This compound:
For the purpose of this guide, we will assume "benzodifluoride" refers to two fluorine atoms on the benzene ring. The exact substitution pattern of the fluorine atoms is crucial for determining reactivity. Assuming a plausible isomer, for instance, 2,3-dichloro-4-nitro-5,6-difluorobenzene, we can analyze the substituent effects.
-
Nitro Group: The para-nitro group is a strong activating group.
-
Chlorine Atoms: The two chlorine atoms are moderately electron-withdrawing through their inductive effect.
-
Fluorine Atoms: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which can significantly increase the electrophilicity of the aromatic ring.[4][5] In SNAr reactions, fluorine can also be a better leaving group than chlorine in highly activated systems, a phenomenon known as the "element effect".[1]
Qualitative Reactivity Prediction:
While the combined electron-withdrawing effects of the substituents on this compound would certainly activate it for SNAr, it is unlikely to be as reactive as 2,4-dinitrochlorobenzene. This is because the resonance effect of a nitro group is generally stronger than the inductive effects of halogens in stabilizing the Meisenheimer complex.
Data Presentation
As no direct experimental data for this compound is available, the following table provides a qualitative comparison of the electronic effects of the substituents on the two compounds.
| Feature | 2,4-Dinitrochlorobenzene | This compound (Hypothetical) |
| Activating Groups | Two Nitro Groups | One Nitro Group, Two Chlorine Atoms, Two Fluorine Atoms |
| Primary Electronic Effect | Strong Resonance and Inductive Withdrawal | Strong Inductive Withdrawal, Moderate Resonance Withdrawal |
| Leaving Group | Chloride | Chloride or Fluoride (depending on reaction conditions) |
| Predicted Reactivity | Very High | High |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive reaction or parallel kinetic studies could be performed. Below is a generalized protocol for a comparative kinetic study using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of 2,4-dinitrochlorobenzene and this compound with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile).
Materials:
-
2,4-Dinitrochlorobenzene
-
This compound
-
Piperidine (or other suitable nucleophile)
-
Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of 2,4-dinitrochlorobenzene, this compound, and piperidine in the chosen solvent.
-
-
Kinetic Runs:
-
For each aryl halide, prepare a series of reaction mixtures with a pseudo-first-order excess of piperidine.
-
Initiate the reaction by mixing the aryl halide and piperidine solutions in a cuvette.
-
Immediately place the cuvette in the temperature-controlled spectrophotometer.
-
Monitor the reaction by recording the increase in absorbance of the product at its λmax over time.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) for each concentration of piperidine from the slope of a plot of ln(A∞ - At) versus time.
-
Calculate the second-order rate constant (k2) from the slope of a plot of k_obs versus the concentration of piperidine.
-
-
Comparison:
-
Compare the k2 values for 2,4-dinitrochlorobenzene and this compound under the same experimental conditions. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.
-
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 59384-57-5|2,3-Dichloro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Advantage of 2,3-Dichloro-5-nitrobenzotrifluoride in Complex Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of fine chemical intermediates, 2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7) has emerged as a pivotal building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its highly activated aromatic system, characterized by two chlorine leaving groups and potent electron-withdrawing nitro and trifluoromethyl moieties, offers distinct advantages over other synthetic precursors. This guide provides an objective comparison of its performance against alternatives, supported by experimental data, to inform its strategic application in research and development.
Unparalleled Reactivity in Nucleophilic Aromatic Substitution
The primary advantage of 2,3-dichloro-5-nitrobenzotrifluoride lies in its exceptional reactivity in nucleophilic aromatic substitution (SNA r) reactions. The synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile and often regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols.
This high degree of activation makes 2,3-dichloro-5-nitrobenzotrifluoride an ideal precursor for constructing complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the trifluoromethyl group can enhance biological activity and the nitro group serves as a versatile handle for further chemical transformations.[2]
Comparison with Alternative Reagents
The performance of 2,3-dichloro-5-nitrobenzotrifluoride is best understood when compared to other halogenated nitroaromatic compounds used in synthesis.
| Reagent | Key Features | Advantages | Disadvantages |
| 2,3-Dichloro-5-nitrobenzotrifluoride | Two chlorine leaving groups; Strong activation by -NO₂ and -CF₃ groups. | High reactivity, allowing for milder reaction conditions; Versatile for sequential substitutions. | Higher cost compared to less substituted analogs. |
| 2,4-Dichloronitrobenzene | Two chlorine leaving groups; Activated by a single -NO₂ group. | Lower cost; Readily available. | Lower reactivity requiring harsher conditions; Potential for isomeric mixtures. |
| 3,4-Dichloronitrobenzene | Two chlorine leaving groups; Activated by a single -NO₂ group. | Lower cost; Readily available. | Lower reactivity; Different regioselectivity of substitution. |
| 4-Chloro-3-nitrobenzotrifluoride | Single chlorine leaving group; Strong activation by -NO₂ and -CF₃ groups. | High reactivity for single substitution. | Not suitable for syntheses requiring two leaving groups. |
The enhanced reactivity of 2,3-dichloro-5-nitrobenzotrifluoride often translates to higher yields and shorter reaction times, which can be critical in multi-step synthesis campaigns.
Applications in Kinase Inhibitor Synthesis
A significant application of 2,3-dichloro-5-nitrobenzotrifluoride is in the development of small molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy. Many kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), feature a substituted aniline or related nitrogen-containing heterocycle linked to a trifluoromethyl-bearing aromatic ring.
The robust reactivity of 2,3-dichloro-5-nitrobenzotrifluoride facilitates the crucial nucleophilic aromatic substitution step in the synthesis of these complex molecules. For instance, it can serve as a key starting material for the synthesis of multi-targeted tyrosine kinase inhibitors like Sorafenib, which targets VEGFR, PDGFR, and Raf kinases.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical reaction between 2,3-dichloro-5-nitrobenzotrifluoride and a primary or secondary amine.
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
Amine (1.0 - 1.2 equivalents)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, DIPEA) (optional, depending on the amine)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Nitrogen or argon atmosphere
Procedure:
-
To a solution of 2,3-dichloro-5-nitrobenzotrifluoride in the chosen solvent, add the amine.
-
If the amine salt is used or if scavenging of HCl is required, add the base.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired substituted product.
Note: The regioselectivity of the substitution (displacement of the chlorine at C-2 or C-3) can be influenced by the nature of the nucleophile and the reaction conditions.
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride stands out as a superior building block for the synthesis of complex, high-value molecules. Its enhanced reactivity due to strong electronic activation allows for more efficient and versatile synthetic routes compared to less activated analogs. While the initial cost may be higher, the potential for improved yields, milder reaction conditions, and streamlined multi-step syntheses often provides a significant overall advantage in research and drug development. For scientists and professionals in these fields, the strategic incorporation of this reagent can accelerate the discovery and development of novel pharmaceuticals and agrochemicals.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric assays for the analysis of various compounds through the formation of charge-transfer (CT) complexes. This technique offers a simple, rapid, and cost-effective method for the determination of a wide range of electron-donating compounds, particularly in the pharmaceutical field.[1][2][3][4] The formation of a colored charge-transfer complex between an electron donor (the analyte) and an electron acceptor allows for quantification using UV-Visible spectrophotometry.[1][5]
Principle of Charge-Transfer Complex Formation
A charge-transfer complex is formed through a weak interaction between an electron donor molecule, which has a relatively high electron density, and an electron acceptor molecule with a low-lying vacant orbital.[5] This association involves a partial transfer of electronic charge from the donor to the acceptor, resulting in the formation of a new absorption band in the visible region of the electromagnetic spectrum, which is characteristic of the complex itself and distinct from the spectra of the individual donor and acceptor molecules.[5] The intensity of this new band is directly proportional to the concentration of the complex, forming the basis for quantitative analysis.[5]
The formation of the charge-transfer complex can be represented by the following equilibrium:
D + A ⇌ [D-A]
Where D is the electron donor, A is the electron acceptor, and [D-A] is the charge-transfer complex.
Comparative Data of Spectrophotometric Assays
The following tables summarize the quantitative data from various studies on the spectrophotometric determination of different compounds via charge-transfer complexation. These tables are intended to provide a comparative overview of the performance of the assay with different analytes and electron acceptors.
Table 1: Comparison of Spectrophotometric Assays for Different Drug Compounds
| Drug (Electron Donor) | Electron Acceptor | Solvent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Atomoxetine | p-chloranil | Acetonitrile | 550 | 30–320 | - | [2] |
| Atomoxetine | DDQ | Acetonitrile | 460 | 10–80 | - | [2] |
| Aripiprazole | TCNQ | - | 392 | 0.25–3 | - | [3] |
| Cephalosporins (various) | Iodine | 1,2-dichloroethane | 364 | 6–50 | - | [6] |
| Cephalosporins (various) | DDQ | Methanol | 460 | 40–300 | - | [6] |
| Cephalosporins (various) | TCNQ | Acetonitrile | 843 | 4–24 | - | [6] |
| Famotidine | Ortho-chloranil | Water | 546 | 2–28 | 2159.648 | [7] |
| Ruxolitinib | Chloranilic acid | Methanol | 530 | 7.5–100 | - | [8][9] |
| Ruxolitinib | DDQ | Methanol | 470 | 12.6–150 | - | [8][9] |
| Amlodipine Besylate | Tetrachloroquinone (TCQ) | - | 346 | 5-25 | - | [10] |
| Tyrosine Kinase Inhibitors (various) | Iodine | Dichloromethane | 292 | 2-100 µ g/well | - | [11] |
| Lorlatinib | Chloranilic acid | Methanol | 530 | 6.5-100 µ g/well | 0.55 x 10³ | [12] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Below are detailed methodologies for key experiments in the spectrophotometric analysis of charge-transfer complexes, synthesized from various research articles.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a specific amount of the pure drug (electron donor) and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to obtain concentrations within the expected linear range.
-
Sample Preparation (for pharmaceutical formulations):
-
Tablets: Weigh and finely powder a number of tablets (e.g., 10 or 20).[6][7] An amount of the powder equivalent to a specific dose of the drug is accurately weighed and dissolved in a suitable solvent. The solution may require sonication and filtration to remove insoluble excipients.[7] The filtrate is then diluted to a known volume.
-
Capsules: The contents of a number of capsules (e.g., 20) are emptied and mixed. An amount of the powder equivalent to a specific dose is then treated as described for tablets.[6]
-
Spectrophotometric Measurement
-
Reaction Mixture Preparation: In a series of volumetric flasks, add a fixed volume of the standard or sample solution and a fixed volume of the electron acceptor solution (e.g., iodine, DDQ, TCNQ).[6] Dilute to the mark with the appropriate solvent.
-
Reaction Conditions: Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete complex formation.[3][10] These conditions should be optimized for each specific assay.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.[2][6]
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions. The concentration of the analyte in the sample solution can then be determined from this calibration curve.[3]
Determination of Stoichiometry (Job's Method of Continuous Variation)
-
Prepare a series of solutions where the total molar concentration of the donor and acceptor is kept constant, but their molar ratio is varied.
-
Measure the absorbance of each solution at the λmax of the charge-transfer complex.
-
Plot the absorbance against the mole fraction of the donor. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.[6] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Visualizations
Charge-Transfer Complex Formation Pathway
Caption: Diagram illustrating the formation of a charge-transfer complex.
Experimental Workflow for Spectrophotometric Assay
References
- 1. A review of drug analysis using charge transfer complexes [sid.ir]
- 2. A novel spectrophotometric approach relies on a charge transfer complex between atomoxetine with quinone-based π-acceptor. Application to content uniformity test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moca.net.ua [moca.net.ua]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. mc.minia.edu.eg [mc.minia.edu.eg]
- 7. Charge transfer complex-based spectrophotometric analysis of famotidine in pure and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.itu.edu.tr [research.itu.edu.tr]
- 11. mdpi.com [mdpi.com]
- 12. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput [mdpi.com]
A Comparative Guide to the Validation of Analytical Procedures for Halogenated Nitroaromatics: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of halogenated nitroaromatic compounds. Halogenated nitroaromatics are a class of compounds frequently encountered in pharmaceutical manufacturing as intermediates or impurities, making their accurate quantification critical for drug safety and quality.
The selection of an appropriate analytical procedure is a crucial step in drug development and quality control. The validation of this procedure ensures that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This guide summarizes key performance parameters from various studies to aid in the selection and validation of analytical methods for this important class of compounds.
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the analysis of halogenated nitroaromatics depends on the specific analyte properties, the sample matrix, and the desired performance characteristics. While both techniques are powerful, they offer different advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable halogenated nitroaromatics. The mass spectrometer provides definitive identification of the analytes based on their mass-to-charge ratio, offering a high degree of specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and robust technique that can accommodate a wider range of halogenated nitroaromatics, including those that are less volatile or thermally labile.[1] The UV detector provides good sensitivity for compounds with a suitable chromophore.
The following tables summarize the validation parameters for the analysis of representative halogenated nitroaromatics using GC-MS and HPLC-UV. It is important to note that these values are indicative and can vary depending on the specific instrumentation, column, and experimental conditions.
| Validation Parameter | GC-MS | HPLC-UV | General Remarks |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate to High (Dependent on chromatographic resolution from interfering substances) | GC-MS generally offers superior specificity due to the additional dimension of mass analysis.[1] |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Accuracy is highly dependent on the sample preparation method and the absence of matrix effects. |
| Precision (% RSD) | Typically ≤ 15% | Typically ≤ 15% | Both methods can achieve good precision, with repeatability and intermediate precision being key measures. |
| Limit of Detection (LOD) | Generally lower (ng/L to µg/L range) | Generally higher (µg/L to mg/L range) | GC-MS often provides lower detection limits, making it suitable for trace analysis. |
| Limit of Quantitation (LOQ) | Generally lower | Generally higher | Consistent with LOD, GC-MS typically allows for the quantification of lower concentrations. |
Quantitative Data Summary
The following tables provide a more detailed, though still generalized, comparison of quantitative performance data for the analysis of dichloronitrobenzene isomers, a common class of halogenated nitroaromatics.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Dichloronitrobenzene Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 µg/L | [2] |
| Correlation Coefficient (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/L | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (% RSD) | < 10% | [2] |
Table 2: High-Performance Liquid Chromatography-UV (HPLC-UV) Performance Data for Dichloronitrobenzene Analysis
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 µg/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.5 - 2 µg/L | |
| Limit of Quantitation (LOQ) | 1.5 - 6 µg/L | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 5% |
Note: The data in these tables are compiled from general performance characteristics of the techniques for similar compounds and should be considered illustrative. Specific performance will depend on the exact methodology.
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and transfer of analytical methods. Below are typical starting methodologies for the analysis of halogenated nitroaromatics by GC-MS and HPLC-UV.
GC-MS Method for Halogenated Nitroaromatics
This protocol outlines a general procedure for the analysis of volatile halogenated nitroaromatics.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction with a suitable solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) can be employed to isolate the analytes from the sample matrix.
-
Concentration: The extract may be concentrated under a gentle stream of nitrogen to achieve the desired sensitivity.
-
Derivatization: Not typically required for most halogenated nitroaromatics.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is typically used to separate the analytes. For example, start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
HPLC-UV Method for Halogenated Nitroaromatics
This protocol provides a general procedure for the analysis of a broader range of halogenated nitroaromatics.
1. Sample Preparation:
-
Dissolution: The sample is dissolved in a suitable solvent, typically the mobile phase or a solvent compatible with it.
-
Filtration: The sample solution is filtered through a 0.45 µm filter to remove particulate matter.
2. HPLC-UV Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph: Equipped with a quaternary or binary pump, an autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used. A typical dimension is 150 mm x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed. The aqueous phase may be acidified (e.g., with 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10 - 20 µL.
-
UV Detection: Wavelength is selected based on the absorbance maximum of the target analyte(s). A DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of an analytical method validation and the relationship between its key parameters.
Caption: Workflow for the validation of an analytical procedure.
Caption: Interrelationship of analytical validation parameters.
References
A Comparative Analysis of Electrophilic Aromatic Substitution Rates: Activated vs. Deactivated Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilic aromatic substitution (EAS) rates for activated and deactivated aromatic rings, supported by experimental data. Understanding these rate differences is fundamental in synthetic organic chemistry, particularly in the rational design and synthesis of novel pharmaceutical compounds where precise control over reaction selectivity and yield is paramount.
Data Presentation: Relative Rates of Nitration
The following table summarizes the relative rates of nitration for a series of substituted benzenes at 25°C, with benzene serving as the reference standard (relative rate = 1). This quantitative data clearly illustrates the profound impact of the substituent on the nucleophilicity of the aromatic ring.
| Compound | Substituent | Classification | Relative Rate of Nitration |
| Aniline | -NH₂ | Strongly Activating | 1 x 10⁸ |
| Phenol | -OH | Strongly Activating | 1 x 10⁵ |
| Anisole | -OCH₃ | Strongly Activating | 1 x 10⁴[1][2] |
| Toluene | -CH₃ | Activating | 25[2][3] |
| Benzene | -H | Reference | 1 |
| Chlorobenzene | -Cl | Deactivating | 0.033 |
| Ethyl Benzoate | -CO₂Et | Deactivating | 0.003 |
| Nitrobenzene | -NO₂ | Strongly Deactivating | 6 x 10⁻⁸ |
Note: The relative rates can vary depending on the specific reaction conditions and the electrophile used.
The Underlying Principles: A Mechanistic Overview
Electrophilic aromatic substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The rate-determining step is the initial attack of the electrophile on the aromatic ring to form this intermediate.[4]
References
Efficacy of Halogenated Nitroaromatic Compounds as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates are halogenated nitroaromatic compounds, a class of molecules that has demonstrated significant potential in combating a range of bacteria. This guide provides a comparative analysis of the efficacy of 2,3-dichloro-4-nitrobenzodifluoride derivatives and structurally related halogenated nitroaromatic compounds, supported by available experimental data. While specific data for this compound derivatives is limited in publicly accessible literature, this guide draws upon research on analogous compounds to provide a comprehensive overview of their antimicrobial potential.
Mechanism of Action: The Power of Reductive Bioactivation
The antimicrobial activity of nitroaromatic compounds is primarily attributed to their reductive bioactivation within the bacterial cell.[1][2][3][4] This process is a key differentiator from many conventional antibiotics and represents a potential strategy to overcome existing resistance mechanisms.
The general mechanism involves the enzymatic reduction of the nitro group (—NO₂) to a series of highly reactive intermediates, including nitroso (—NO), hydroxylamino (—NHOH), and amino (—NH₂) derivatives.[2] These reactive species can induce significant cellular damage through various pathways, ultimately leading to bacterial cell death.
dot
Caption: Reductive bioactivation pathway of nitroaromatic antimicrobials.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for various halogenated nitroaromatic compounds against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antimicrobial Activity of Halogenated β-Nitrostyrene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-bromo-β-methyl-β-nitrostyrene | Staphylococcus aureus | >362 | [5] |
| 4-bromo-β-methyl-β-nitrostyrene | Bacillus subtilis | 44 | [5] |
| 4-bromo-β-methyl-β-nitrostyrene | Escherichia coli | >362 | [5] |
| 4-chloro-β-methyl-β-nitrostyrene | Staphylococcus aureus | 23 | [5] |
| 4-chloro-β-methyl-β-nitrostyrene | Bacillus subtilis | 23 | [5] |
| 4-chloro-β-methyl-β-nitrostyrene | Escherichia coli | 44 | [5] |
| 1-Fluoro-4β-[(1E)-2-nitroprop-1-en-1-yl] benzene | Staphylococcus aureus | 23 | [6] |
| 1-Fluoro-4β-[(1E)-2-nitroprop-1-en-1-yl] benzene | Bacillus subtilis | 23 | [6] |
| 1-Fluoro-4β-[(1E)-2-nitroprop-1-en-1-yl] benzene | Escherichia coli | 44 | [6] |
Table 2: Antimicrobial Activity of Other Halogenated Nitroaromatic Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-nitrofluoroquinolone (p-toluidine derivative) | Staphylococcus aureus | ~2-5 | [7] |
| 8-nitrofluoroquinolone (p-chloroaniline derivative) | Staphylococcus aureus | ~2-5 | [7] |
| 8-nitrofluoroquinolone (aniline derivative) | Staphylococcus aureus | ~2-5 | [7] |
| Halogenated Nitro Derivatives (general) | Staphylococcus aureus | 15.6–62.5 | [1] |
| 6-chloro-8-nitroflavone | Enterococcus faecalis | Potent Inhibition | [8] |
| 6-chloro-8-nitroflavone | Staphylococcus aureus | Potent Inhibition | [8] |
| 6-chloro-8-nitroflavone | Escherichia coli | Potent Inhibition | [8] |
Table 3: Comparison with Conventional Antibiotics
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-nitrofluoroquinolone derivatives | Staphylococcus aureus | ~2-5 | [7] |
| Ciprofloxacin | Escherichia coli | 0.125–128.00 | [9] |
| Ampicillin | Escherichia coli | >1024 | [9] |
| Penicillin G | Escherichia coli | >1024 | [9] |
The data suggests that certain halogenated nitroaromatic derivatives exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The MIC values for some of the synthesized compounds are comparable to or even better than those of conventional antibiotics, especially against resistant strains.
Experimental Protocols
The determination of MIC is a standardized procedure crucial for evaluating the efficacy of new antimicrobial agents. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.
dot
Caption: Workflow for MIC determination using the broth microdilution method.
Key Steps in the Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Conclusion and Future Directions
The available data on halogenated nitroaromatic compounds, including derivatives structurally related to this compound, indicate that this class of molecules holds significant promise as a source of new antimicrobial agents. Their unique mechanism of action through reductive bioactivation may be particularly effective against drug-resistant bacteria.
Further research is warranted to:
-
Synthesize and screen a wider range of this compound derivatives to establish a clear structure-activity relationship.
-
Conduct comprehensive in vivo studies to evaluate the efficacy and safety of the most potent compounds.
-
Elucidate the precise molecular targets of the reactive intermediates generated during bioactivation.
By systematically exploring this chemical space, the scientific community can potentially unlock a new generation of antimicrobials to address the growing threat of antibiotic resistance.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Halex Pathway: A Cost-Benefit Analysis of 2,4-Difluoronitrobenzene in Large-Scale Synthesis
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive cost-benefit analysis of utilizing 2,4-difluoronitrobenzene, a key fluorinated building block, in large-scale synthesis, comparing its primary synthesis route, the Halex process from 2,4-dichloronitrobenzene, with potential alternative fluorinating strategies. This analysis is intended for researchers, scientists, and drug development professionals to inform decisions on reagent selection and process optimization for industrial-scale production.
Performance and Cost Comparison
The synthesis of 2,4-difluoronitrobenzene is predominantly achieved through a nucleophilic aromatic substitution reaction known as the Halex process. This involves the exchange of chlorine atoms in 2,4-dichloronitrobenzene with fluorine atoms using a fluoride salt. The economic and operational feasibility of this process is a critical consideration for large-scale manufacturing.
| Parameter | Halex Process (Potassium Fluoride) | Alternative Electrophilic Fluorination |
| Starting Material Cost | 2,4-Dichloronitrobenzene (Relatively Low) | Varies (Often specialized and higher cost precursors) |
| Reagent Cost | Potassium Fluoride (KF) (Low to Moderate) | N-F reagents (e.g., Selectfluor) (High)[1][2] |
| Reaction Conditions | High Temperature (100-200°C)[3] | Mild to Moderate |
| Typical Yield | Good to Excellent (Process dependent) | Generally High |
| Byproducts | Potassium Chloride (KCl) (Inorganic salt) | Varies (e.g., spent fluorinating agent) |
| Process Safety | High temperatures require careful control. | Reagents can be highly reactive and require specialized handling. |
| Scalability | Well-established and scalable. | Can be limited by reagent cost and availability. |
Experimental Protocol: The Halex Fluorination of 2,4-Dichloronitrobenzene
The following is a representative protocol for the synthesis of 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene on a laboratory scale, which can be adapted for larger-scale production with appropriate engineering controls.
Materials:
-
2,4-Dichloronitrobenzene
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO) or Sulfolane (solvent)
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt)
-
Toluene (for extraction)
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and condenser is charged with 2,4-dichloronitrobenzene, spray-dried potassium fluoride, the phase transfer catalyst, and the solvent (DMSO or sulfolane).
-
Heating: The mixture is heated to a specified temperature, typically between 120°C and 180°C. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled. The inorganic salts (KCl and unreacted KF) are removed by filtration.
-
Extraction: The filtrate is diluted with water and the product is extracted with toluene.
-
Purification: The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4-difluoronitrobenzene.
Logical Workflow for Reagent Selection
The decision-making process for selecting a fluorination strategy in a large-scale synthesis campaign involves a series of considerations, from initial cost to final product purity and safety. The following diagram illustrates a logical workflow for this process.
The Wnt Signaling Pathway: A Potential Target for Novel Therapeutics
The development of novel therapeutics often involves targeting specific signaling pathways implicated in disease. The Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prominent target in cancer research. The synthesis of inhibitors for components of this pathway, such as the enzyme Notum, may utilize fluorinated building blocks to enhance their drug-like properties.
References
- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 2. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Characterization of Regioisomers Formed from 2,3-Dichloro-4-nitrobenzotrifluoride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential regioisomers formed from nucleophilic aromatic substitution (SNAr) reactions of 2,3-Dichloro-4-nitrobenzotrifluoride. Due to the limited direct experimental data on this specific isomer, this guide leverages established principles of physical organic chemistry and draws comparisons with closely related isomers to predict reaction outcomes and characterization methodologies.
Introduction to Regioselectivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a fundamental reaction class in the synthesis of functionalized aromatic compounds. The regioselectivity of these reactions on polysubstituted aromatic rings is dictated by the electronic nature and position of the substituents. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the EWG.
In the case of 2,3-Dichloro-4-nitrobenzotrifluoride, the chlorine atoms at the C-2 and C-3 positions are potential leaving groups. The relative reactivity of these two positions is influenced by the strong electron-withdrawing effects of the adjacent nitro group at C-4 and the trifluoromethyl group at C-1 (assuming the common nomenclature for benzotrifluoride). The nitro group strongly activates the ortho (C-3) and para (not applicable here for substitution) positions, while the trifluoromethyl group also exerts a strong inductive electron-withdrawing effect.
Predicted Regioisomeric Products
Nucleophilic attack on 2,3-Dichloro-4-nitrobenzotrifluoride is expected to yield two primary regioisomers, resulting from the substitution of either the C-2 chlorine or the C-3 chlorine.
-
Regioisomer A: Substitution at the C-3 position. This is anticipated to be the major product due to the strong activation by the ortho-nitro group.
-
Regioisomer B: Substitution at the C-2 position. This is expected to be the minor product as the C-2 position is meta to the nitro group, receiving less electronic activation.
Comparative Data of Predicted Regioisomers
The definitive characterization and differentiation of these regioisomers would rely on a combination of spectroscopic and crystallographic techniques. The following table summarizes the expected distinguishing features in their analytical data.
| Feature | Regioisomer A (3-substituted) | Regioisomer B (2-substituted) | Rationale for Differentiation |
| 1H NMR | Aromatic region will show two distinct doublets. | Aromatic region will show two distinct doublets with different coupling constants and chemical shifts compared to A. | The electronic environment of the remaining aromatic protons will be unique for each isomer, leading to different chemical shifts and coupling patterns. |
| 13C NMR | The carbon bearing the new substituent will have a chemical shift influenced by the adjacent nitro group. | The carbon bearing the new substituent will have a chemical shift influenced by the adjacent trifluoromethyl and chloro groups. | The distinct electronic environments of the substituted carbon and the surrounding carbons will result in unique 13C chemical shifts. |
| 19F NMR | A single resonance for the -CF₃ group. | A single resonance for the -CF₃ group, potentially with a slightly different chemical shift compared to A. | The change in the substituent at the adjacent carbon (C-2) might induce a small change in the electronic environment of the -CF₃ group. |
| Mass Spec. | Molecular ion peak corresponding to the substituted product. | Identical molecular ion peak as Regioisomer A. | Both isomers have the same molecular formula and thus the same molecular weight. Fragmentation patterns may differ. |
| X-ray Crystal. | Unambiguous determination of the molecular structure. | Unambiguous determination of the molecular structure. | Provides definitive proof of connectivity and regiochemistry if suitable crystals can be obtained. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of regioisomers from 2,3-Dichloro-4-nitrobenzotrifluoride.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 2,3-Dichloro-4-nitrobenzotrifluoride (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the individual regioisomers.
Protocol 2: Characterization of Regioisomers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded for each purified regioisomer using a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals and to confirm the connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecular ion, confirming the elemental composition of the products.
-
X-ray Crystallography: Single crystals of the purified regioisomers suitable for X-ray diffraction analysis are grown by slow evaporation of a solvent or by vapor diffusion. The resulting crystal structure provides unambiguous confirmation of the regiochemistry.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the predicted reaction pathway and a general experimental workflow for the characterization of the regioisomers.
Caption: Predicted reaction pathway for the nucleophilic aromatic substitution on 2,3-Dichloro-4-nitrobenzotrifluoride.
Caption: General experimental workflow for the separation and characterization of regioisomers.
Conclusion
Assessing Functional Group Tolerance: A Comparative Guide for Aromatic Nitro Compounds in Synthesis
A comprehensive analysis of the functional group tolerance for the chemical compound "2,3-Dichloro-4-nitrobenzodifluoride" cannot be provided at this time, as this name does not correspond to a readily identifiable compound in standard chemical databases. It is possible that this is a non-standard nomenclature or a misnomer. However, a comparative guide for several structurally related and commercially available compounds is presented below to offer insights into the reactivity and functional group compatibility of similar building blocks crucial for research and drug development.
This guide focuses on the functional group tolerance of halogenated and nitrated benzene derivatives that bear either a fluoro or a trifluoromethyl group, which may be of interest to researchers working with highly functionalized aromatic rings. The information provided is based on available data for the following alternative compounds:
-
2,3-Dichloro-4-fluoronitrobenzene
-
2,4-Dichloro-3-nitrobenzotrifluoride
-
2,4-Dichloro-5-nitrobenzotrifluoride
These compounds are valuable precursors in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Their utility is largely dictated by the selective reactivity of the halogen and nitro substituents, and the influence of the electron-withdrawing groups on the aromatic ring.
Comparative Reactivity and Functional Group Tolerance
The reactivity of these compounds is primarily governed by the electron-deficient nature of the aromatic ring, a consequence of the combined electron-withdrawing effects of the nitro, chloro, and fluoro/trifluoromethyl substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Comparison of Properties and Reactivity of Alternative Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Sites | Tolerated Functional Groups (in Nucleophile) |
| 2,3-Dichloro-4-fluoronitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | C-F and C-Cl bonds for SNAr | Amines, alcohols, thiols (preferential substitution of fluorine) |
| 2,4-Dichloro-3-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | 260.00 | C-Cl bonds for SNAr and cross-coupling | Organoboron reagents, amines, alcohols |
| 2,4-Dichloro-5-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | 260.00 | C-Cl bonds for SNAr and cross-coupling | Organoboron reagents, amines, alcohols |
Experimental Protocols and Reaction Schemes
Detailed experimental data on the functional group tolerance of the specifically requested "this compound" is unavailable. However, general protocols for reactions involving the alternative compounds can be extrapolated from the literature on SNAr and cross-coupling reactions of polyhalogenated nitroaromatics.
Nucleophilic Aromatic Substitution (SNAr)
A typical experimental protocol for an SNAr reaction with a primary or secondary amine would involve the following steps:
-
Dissolve the dichloro-nitroaromatic compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add the amine nucleophile, often in a slight excess (1.1 to 1.5 equivalents).
-
Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature typically ranging from 50 to 120 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
The regioselectivity of the substitution will depend on the specific substitution pattern of the aromatic ring and the nature of the nucleophile. For instance, in 2,3-dichloro-4-fluoronitrobenzene, the fluorine atom is generally the most labile leaving group in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming C-C bonds, a general procedure is as follows:
-
In a reaction vessel, combine the dichloro-nitroaromatic compound, a boronic acid or ester (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the product using column chromatography.
The tolerance of these reactions to various functional groups on the boronic acid partner is generally good, accommodating esters, ketones, ethers, and amides.
Logical Workflow for Assessing Functional Group Tolerance
The following diagram illustrates a logical workflow for assessing the functional group tolerance of a given electrophile in a specific reaction.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,3-Dichloro-4-nitrobenzodifluoride and Related Halogenated Nitroaromatic Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dichloro-4-nitrobenzodifluoride was not located. The following guidance is based on the chemical properties and hazard profiles of structurally similar halogenated nitroaromatic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound and other halogenated nitroaromatic compounds, targeting laboratory professionals in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Immediate Safety and Hazard Profile
Halogenated nitroaromatic compounds are generally classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Immediate and appropriate personal protective equipment (PPE) is mandatory when handling these substances.
A. Personal Protective Equipment (PPE) and Handling Precautions:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of dust or vapors. |
B. Hazard Summary of Structurally Similar Compounds:
The following table summarizes the known hazards of compounds structurally related to this compound. This information should be considered indicative of the potential hazards of the target compound.
| Compound Name | CAS Number | Primary Hazards |
| 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Irritant.[1] |
| 2,3-Dichloro-4-fluoronitrobenzene | 36556-51-1 | No specific hazard data found, general precautions for this class of compounds should be followed. |
| 2,4-Dichloro-5-nitrobenzotrifluoride | 400-70-4 | Acute oral toxicity, skin irritation, serious eye irritation, may cause respiratory irritation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: This compound is a halogenated organic waste. It must be collected separately from non-halogenated solvents and aqueous waste to facilitate proper disposal and recycling.[4] Do not mix with incompatible materials such as strong oxidizing agents or bases.
Step 2: Waste Accumulation
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] This area should be at or near the point of generation and away from general laboratory traffic.
-
Container Level: Do not fill the waste container beyond 90% capacity to allow for expansion.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (consult your institutional policy, often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department.
III. Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2,4-DICHLORO-3-NITROBENZOTRIFLUORIDE CAS#: 203915-49-5 [amp.chemicalbook.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,3-Dichloro-4-nitrobenzodifluoride
Disclaimer: The chemical "2,3-Dichloro-4-nitrobenzodifluoride" is not uniquely identified in standard chemical databases. This guide provides recommendations based on the safety protocols for structurally similar compounds, such as dichloronitrobenzene and fluoronitrobenzene derivatives. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being used and perform a risk assessment before commencing any work.
This guide provides immediate safety and logistical information for handling this compound and similar hazardous chemicals in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this type of compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, flying particles, and hazardous liquids.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the hazardous chemical. |
| Chemical-resistant apron or lab coat | Provides a barrier against spills and splashes. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., full-face or half-mask air-purifying respirator) | Necessary when working with powders or in poorly ventilated areas to avoid inhalation of dust or vapors.[2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][4][5][6][7]
-
Wear the appropriate PPE as outlined in the table above.[3][5][6]
Storage:
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4][7]
Disposal Plan
Contaminated materials and waste must be disposed of safely and in accordance with all local, state, and federal regulations.
-
Waste Container: Use a designated, properly labeled, and sealed container for chemical waste.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][5][6][7] Do not dispose of it down the drain or in the regular trash.
-
Contaminated PPE: Contaminated clothing should be washed before reuse.[6] Disposable PPE should be discarded as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5][6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][5][6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][6][7]
-
Spill: Evacuate the area. Wear appropriate PPE and use an inert absorbent material to contain the spill. Collect the material in a suitable container for disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling hazardous chemicals like this compound in a research setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
